4-fluoro-N,N-dimethylbenzamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c1-11(2)9(12)7-3-5-8(10)6-4-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOGEPIJFRZXIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60178875 | |
| Record name | N,N-Dimethyl p-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60178875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24167-56-4 | |
| Record name | 4-Fluoro-N,N-dimethylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24167-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl p-fluorobenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024167564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyl p-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60178875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-fluoro-N,N-dimethylbenzamide synthesis pathway
An In-depth Technical Guide on the Synthesis of 4-fluoro-N,N-dimethylbenzamide
This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound, a compound of interest in chemical research and as a building block in the development of pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental methodologies, quantitative data, and a clear visualization of the synthesis route.
Core Synthesis Pathway
The most direct and widely employed method for the synthesis of this compound involves a two-step process starting from commercially available 4-fluorobenzoic acid. The first step is the conversion of the carboxylic acid to its more reactive acid chloride derivative, 4-fluorobenzoyl chloride. The subsequent step involves the amidation of this acid chloride with dimethylamine to yield the final product. An alternative, one-pot approach involves the direct coupling of 4-fluorobenzoic acid with dimethylamine using a peptide coupling agent.
Caption: Primary and alternative synthesis pathways for this compound.
Quantitative Data Summary
The key physical and chemical properties of the target compound and its primary intermediate are summarized in the table below for easy reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance | CAS Number |
| 4-Fluorobenzoyl Chloride | C₇H₄ClFO | 158.56 | 10-12 | 82 (at 20 mmHg) | Colorless to light yellow liquid[1] | 403-43-0 |
| This compound | C₉H₁₀FNO | 167.18[2] | Not specified | Not specified | Solid | 24167-56-4[2] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound. These protocols are representative and may require optimization based on specific laboratory conditions.
Method 1: Two-Step Synthesis via Acid Chloride
This method is the most common approach, proceeding through the formation of an acid chloride intermediate.
Step 1: Synthesis of 4-Fluorobenzoyl Chloride
This procedure outlines the conversion of 4-fluorobenzoic acid to 4-fluorobenzoyl chloride using oxalyl chloride. Thionyl chloride is also a suitable reagent.
-
Materials and Reagents:
-
4-Fluorobenzoic acid
-
Oxalyl chloride ((COCl)₂) or Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask, condenser, magnetic stirrer, and nitrogen/argon inlet
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), suspend 4-fluorobenzoic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (typically 1.5-2.0 eq) dropwise to the stirred suspension.[3] Vigorous gas evolution (CO₂, CO, and HCl) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the gas evolution ceases and the mixture becomes a clear solution.[3]
-
The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to check for the disappearance of the starting material.
-
Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude 4-fluorobenzoyl chloride is often used in the next step without further purification.[3]
-
Step 2: Synthesis of this compound
This procedure describes the acylation of dimethylamine with the previously synthesized 4-fluorobenzoyl chloride.
-
Materials and Reagents:
-
4-Fluorobenzoyl chloride (from Step 1)
-
Dimethylamine (2.0 M solution in THF, or aqueous solution, or dimethylamine hydrochloride)
-
Triethylamine (Et₃N) or Pyridine (if using dimethylamine hydrochloride)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reaction and work-up
-
-
Procedure:
-
Dissolve the crude 4-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
In a separate flask, if starting from dimethylamine hydrochloride, combine it with an equivalent of a non-nucleophilic base like triethylamine in DCM.
-
Slowly add the dimethylamine solution (typically 1.1-1.5 eq) to the stirred solution of 4-fluorobenzoyl chloride.[4] A precipitate (triethylammonium chloride, if used) may form immediately.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[4] Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization if it is a solid.
-
Method 2: One-Pot Synthesis via Amide Coupling
This method avoids the isolation of the often moisture-sensitive acid chloride by using a coupling agent to directly form the amide bond.
-
Materials and Reagents:
-
4-Fluorobenzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
Dimethylamine hydrochloride
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Standard laboratory glassware
-
-
Procedure:
-
To a solution of 4-fluorobenzoic acid (1.0 eq) in anhydrous DMF, add EDCI (typically 1.5-2.5 eq), HOBt (1.0-1.5 eq), and DIPEA (an appropriate amount to act as a base).[5]
-
Add dimethylamine hydrochloride (or an aqueous/solution form of dimethylamine) to the mixture (typically 1.5-2.0 eq).[5]
-
Stir the reaction mixture at room temperature for 12-16 hours.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench by adding water.[5]
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).[5]
-
Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by silica gel column chromatography to afford the pure this compound.[5] A typical eluent system would be ethyl acetate/petroleum ether.[5]
-
Caption: Experimental workflow for the synthesis of this compound from 4-fluorobenzoyl chloride.
References
- 1. 4-Fluorobenzoyl Chloride | 403-43-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. This compound [myskinrecipes.com]
- 3. reddit.com [reddit.com]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-fluoro-N,N-dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 4-fluoro-N,N-dimethylbenzamide. The information detailed herein is essential for professionals in drug discovery and development, offering critical data for computational modeling, formulation development, and pharmacokinetic profiling. This document summarizes key quantitative data, provides detailed experimental protocols for property determination, and visualizes relevant workflows and a potential biological pathway.
Core Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is paramount for predicting its behavior in biological systems. These properties influence absorption, distribution, metabolism, and excretion (ADME) profiles, directly impacting therapeutic efficacy and safety.
Quantitative Data Summary
The available experimental and predicted physicochemical data for this compound are summarized in the table below. It is important to note that while some experimental data is available, other values are predicted and should be confirmed through laboratory analysis.
| Property | Value | Data Type | Source |
| Molecular Formula | C₉H₁₀FNO | - | - |
| Molecular Weight | 167.18 g/mol | - | - |
| Melting Point | 64 °C | Experimental | [1] |
| Boiling Point | 269.4 ± 23.0 °C at 760 mmHg | Predicted | [1][2] |
| pKa | -1.21 ± 0.70 | Predicted | [1] |
| logP | Data not available | - | - |
| Aqueous Solubility | Data not available | - | - |
Experimental Protocols for Physicochemical Property Determination
For researchers seeking to experimentally determine the physicochemical properties of this compound or its analogues, the following standard protocols are recommended.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating.
-
Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid is determined.
Methodology: Potentiometric Titration
-
Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture) to create a solution of known concentration.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) is slowly added in small, known volumes.
-
pH Measurement: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the base has been neutralized.
logP Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical factor in its ability to cross biological membranes.
Methodology: Shake-Flask Method
-
Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken for a set period to allow for the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The two phases are carefully separated.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP value is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Aqueous Solubility Determination
Aqueous solubility is a key determinant of a drug's oral bioavailability.
Methodology: Equilibrium Shake-Flask Method
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of water (or a buffer solution of a specific pH) in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
Sample Filtration: The saturated solution is filtered to remove any undissolved solid.
-
Concentration Analysis: The concentration of the dissolved compound in the filtrate is determined using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Solubility Value: The determined concentration represents the aqueous solubility of the compound at that temperature and pH.
Visualizations
The following diagrams illustrate the experimental workflows for determining key physicochemical properties and a proposed signaling pathway for this compound based on the known activities of structurally related fluorinated compounds.
Putative Biological Activity and Signaling Pathway
While no specific biological activity has been documented for this compound, related fluorinated benzamide and sulfonamide structures have shown activity as analgesics, potentially through modulation of serotonergic and opioidergic pathways. The following diagram illustrates a hypothetical signaling pathway for the analgesic effects of a fluorinated benzamide derivative.
Conclusion
This technical guide has synthesized the available physicochemical data for this compound and provided standardized protocols for its experimental determination. While some key experimental values are not yet reported in the literature, the provided information serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The inclusion of a putative biological pathway, based on structurally related compounds, offers a starting point for further pharmacological investigation of this molecule. Future experimental validation of the predicted properties and exploration of its biological activities are warranted to fully characterize the therapeutic potential of this compound.
References
4-fluoro-N,N-dimethylbenzamide CAS number and structure
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-fluoro-N,N-dimethylbenzamide, a fluorinated aromatic amide. The document details its chemical identity, structural information, and available physicochemical and spectroscopic data. While specific experimental protocols for its synthesis and comprehensive biological activity data are not extensively available in the public domain, this guide compiles the known information and provides context based on related benzamide compounds. This document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug discovery.
Chemical Identity and Structure
This compound is a synthetic organic compound. Its core structure consists of a benzamide moiety with a fluorine atom substituted at the para-position (position 4) of the benzene ring and two methyl groups attached to the amide nitrogen.
CAS Number: 24167-56-4
Molecular Formula: C₉H₁₀FNO
Molecular Weight: 167.18 g/mol
Structure:
Caption: 2D Chemical Structure of this compound.
Physicochemical and Spectroscopic Data
Limited quantitative data for this compound is available. The following tables summarize the known spectroscopic information.
Table 1: Spectroscopic Data
| Data Type | Value |
| ¹H NMR | δ 7.49 (d, J = 8.6 Hz, 2H), 7.43 (d, J = 8.6 Hz, 2H), 2.91 (t, J= 33.0 Hz, 6H) |
| Mass Spectrum | Key fragments and their interpretation would be presented here if available. |
| Infrared (IR) | Characteristic peaks would be listed here if available. |
Synthesis
Below is a logical workflow for a potential synthesis and purification process.
Caption: A potential workflow for the synthesis of this compound.
Biological Activity and Experimental Protocols
There is currently a lack of publicly available data on the biological activity of this compound. Benzamide derivatives, as a class of compounds, are known to exhibit a wide range of pharmacological activities, including but not limited to, antipsychotic, antiemetic, and anticancer effects. The introduction of a fluorine atom can often modulate the metabolic stability and pharmacokinetic properties of a molecule.
For researchers interested in investigating the biological potential of this compound, a general experimental workflow for initial screening is proposed below.
Caption: A general workflow for the initial biological evaluation of a novel compound.
Conclusion
This compound is a chemical entity with established spectroscopic data for its identification. While detailed experimental protocols and biological activity profiles are not extensively documented, its structural similarity to other pharmacologically active benzamides suggests that it may be a compound of interest for further investigation in drug discovery and development. This guide provides a starting point for researchers by consolidating the available information and proposing logical workflows for its synthesis and biological evaluation. Further research is warranted to fully characterize the properties and potential applications of this compound.
The Biological Activity of Fluorinated Benzamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Fluorinated benzamides, a versatile class of compounds, have garnered significant attention for their diverse biological activities. This technical guide provides an in-depth overview of the biological activities of fluorinated benzamides, focusing on their anticonvulsant, antimicrobial, antiangiogenic, and anticancer properties. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways to serve as a comprehensive resource for researchers in the field.
Anticonvulsant Activity of Fluorinated Benzamides
Fluorinated benzamides have emerged as promising candidates for the treatment of epilepsy. Their primary mechanism of action involves the modulation of voltage-gated sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons.
Mechanism of Action: Inhibition of Voltage-Gated Sodium Channels
Voltage-gated sodium channels are transmembrane proteins responsible for the rapid influx of sodium ions that underlies the depolarization phase of an action potential.[1] In epileptic seizures, neurons exhibit excessive and synchronous firing, which is often driven by the aberrant activity of these channels.[2] Fluorinated benzamides can stabilize the inactivated state of voltage-gated sodium channels, thereby reducing the number of channels available to open and propagate the hyperexcitability characteristic of seizures.[1] This mechanism effectively dampens the excessive neuronal firing without affecting normal neurotransmission.
dot
Quantitative Data: Anticonvulsant Activity
The anticonvulsant efficacy of fluorinated benzamides is typically evaluated using rodent models of induced seizures, such as the Maximal Electroshock Seizure (MES) test and the 6 Hz psychomotor seizure test.
| Compound | Test Model | Dose (mg/kg) | Protection (%) | Reference |
| GSA 62 | 6 Hz (44 mA) | 150 | 100 | [3] |
| TTA 35 | 6 Hz (44 mA) | 150 | 100 | [3] |
| WWB 67 | 6 Hz (44 mA) | 150 | 100 | [3] |
| 4e (2-F) | MES | 100 | Significant | [4] |
| 4e (2-F) | PTZ | 100 | Significant | [4] |
| 4g (4-F) | MES | 100 | Significant | [4] |
| 4g (4-F) | PTZ | 100 | Significant | [4] |
Experimental Protocols
The MES test is a model for generalized tonic-clonic seizures.
-
Apparatus: An electroconvulsive shock generator with corneal electrodes.
-
Procedure:
-
Administer the test compound to the animal (e.g., mouse or rat) via the desired route (e.g., intraperitoneal, oral).
-
At the time of peak drug effect, apply a drop of anesthetic ophthalmic solution to the animal's corneas.
-
Deliver a high-frequency electrical stimulus (e.g., 50-60 Hz, 50 mA for mice, 150 mA for rats for 0.2 seconds) through the corneal electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension.
-
-
Endpoint: The abolition of the tonic hindlimb extension phase of the seizure is considered protection.
The 6 Hz test is a model for therapy-resistant focal seizures.
-
Apparatus: An electroconvulsive shock generator with corneal electrodes.
-
Procedure:
-
Administer the test compound to the animal.
-
At the time of peak drug effect, apply a drop of anesthetic ophthalmic solution to the corneas.
-
Deliver a low-frequency electrical stimulus (6 Hz, 0.2 ms rectangular pulse, 3 seconds duration) at a specific current (e.g., 22, 32, or 44 mA) through the corneal electrodes.
-
Observe the animal for seizure activity, which may include a "stunned" posture, forelimb clonus, and twitching of the vibrissae.
-
-
Endpoint: Protection is defined as the absence of seizure activity and the resumption of normal exploratory behavior within a short period (e.g., 10 seconds).
Antimicrobial Activity of Fluorinated Benzamides
Fluorinated benzamides have demonstrated promising activity against a range of bacterial and fungal pathogens. The introduction of fluorine can enhance the antimicrobial potency of the parent benzamide scaffold.
Quantitative Data: Antimicrobial Activity
The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 14 (meta-fluoro) | Bacillus subtilis | 7.81 | [5] |
| 18 (meta-fluoro) | Bacillus subtilis | 7.81 | [5] |
| 18 (meta-fluoro) | Gram-negative bacteria | 31.25 | [5] |
| BT-33 | Multidrug-resistant bacteria | Varies | [6] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Materials: 96-well microtiter plates, bacterial or fungal culture, appropriate growth medium (e.g., Mueller-Hinton broth for bacteria), test compound, and a positive control antibiotic.
-
Procedure:
-
Prepare a serial two-fold dilution of the test compound in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).
-
Visually inspect the plates for turbidity.
-
-
Endpoint: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Antiangiogenic Activity of Fluorinated Benzamides
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Fluorinated benzamides have been shown to inhibit angiogenesis, suggesting their potential as anticancer agents. A key signaling pathway in angiogenesis is mediated by the Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR).
Mechanism of Action: Inhibition of VEGF/VEGFR Signaling
VEGF, a potent pro-angiogenic factor, binds to its receptor, VEGFR, on the surface of endothelial cells, triggering a signaling cascade that leads to endothelial cell proliferation, migration, and the formation of new blood vessels.[7][8] By inhibiting this pathway, fluorinated benzamides can suppress tumor-induced angiogenesis.
dot
Quantitative Data: Antiangiogenic Activity
The antiangiogenic potential of fluorinated benzamides can be assessed using the rat aortic ring assay.
| Compound | Concentration (µM) | Inhibition of Microvessel Outgrowth (%) | Reference |
| 5b | 50 | 58 | [9] |
| 5d | 50 | 35 | [9] |
| 6d | 50 | 80 | [9] |
| 7 | 50 | >50 | [9] |
Experimental Protocol: Rat Aortic Ring Assay
This ex vivo assay recapitulates the key steps of angiogenesis.[10]
-
Procedure:
-
Excise the thoracic aorta from a rat and clean it of surrounding connective tissue.
-
Cut the aorta into small rings (approximately 1 mm thick).
-
Embed the aortic rings in a three-dimensional matrix, such as collagen or Matrigel, in a culture plate.[10]
-
Add a chemically defined culture medium containing the test compound or vehicle control.
-
Incubate the plates for several days.
-
-
Endpoint: Quantify the outgrowth of new microvessels from the aortic rings, typically by measuring the length and number of sprouts using image analysis software.
Anticancer Activity of Fluorinated Benzamides
Fluorinated benzamides exhibit anticancer activity through various mechanisms, including the inhibition of protein kinases and carbonic anhydrases, which are often dysregulated in cancer.
Mechanism of Action
Many fluorinated benzamides act as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are key components of signaling pathways that regulate cell proliferation, survival, and differentiation.[11][] Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell growth. By blocking the ATP binding site of the kinase domain, these inhibitors prevent the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[13][14]
dot
Carbonic anhydrases (CAs) are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[15] Certain isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, which promotes tumor growth, invasion, and resistance to therapy.[16][17] Fluorinated benzamide derivatives can act as inhibitors of these tumor-associated CAs, leading to an increase in the intracellular pH and a decrease in the extracellular pH, thereby creating a less favorable environment for tumor cell survival and proliferation.
dot
Quantitative Data: Anticancer Activity
The anticancer activity of fluorinated benzamides is often evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 15h | Hedgehog Signaling | 0.00005 | [18] |
| 4c (α-fluoro chalcone) | Hela | 0.025 | [19] |
| 4c (α-fluoro chalcone) | U937 | 0.025 | [19] |
| Compound 6 | A549 (Lung) | 0.64 | [20] |
| 8f | HepG2 (Liver) | 4.13 | [21] |
| 8f | HCT116 (Colon) | 6.64 | [21] |
| 8f | MCF-7 (Breast) | 5.74 | [21] |
| 8g | HepG2 (Liver) | 4.09 | [21] |
| 8g | HCT116 (Colon) | 4.36 | [21] |
| 8g | MCF-7 (Breast) | 4.22 | [21] |
| [Cu(Fphen)2]2+ | MCF-7 (Breast) | >2.3 | [22] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the fluorinated benzamide for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a detergent solution).
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Endpoint: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
Structure-Activity Relationships (SAR)
The biological activity of fluorinated benzamides is highly dependent on the position and number of fluorine substituents on the benzamide scaffold, as well as the nature of other substituents.
-
Anticonvulsant Activity: The position of the fluorine atom on the phenyl ring can significantly influence anticonvulsant potency. For instance, in some series, ortho- and para-fluorine substitution has been shown to be more effective than meta-substitution.[4]
-
Antimicrobial Activity: The presence of an electron-withdrawing fluorine atom on the phenyl ring generally enhances antimicrobial activity. The position of the fluorine atom can also affect the spectrum of activity against Gram-positive and Gram-negative bacteria.[5]
-
Anticancer Activity: For kinase inhibitors, the fluorination pattern can influence the binding affinity to the ATP pocket of the target kinase. In some cases, electron-withdrawing fluorine substituents are less tolerated at certain positions, while in others, they enhance activity.[23]
-
Carbonic Anhydrase Inhibition: Fluorination of the phenylsulfamate scaffold can lead to stronger inhibition of tumor-associated CA isoforms (IX and XII) over the cytosolic isoforms (I and II), thereby improving selectivity.[24]
Conclusion
Fluorinated benzamides represent a promising class of compounds with a wide range of biological activities. Their efficacy as anticonvulsants, antimicrobials, antiangiogenic agents, and anticancer drugs is well-documented. The strategic incorporation of fluorine atoms can significantly enhance their pharmacological properties. This technical guide has provided a comprehensive overview of their biological activities, mechanisms of action, quantitative data, and key experimental protocols. The detailed signaling pathway diagrams and structure-activity relationship insights aim to facilitate further research and development of novel and more potent fluorinated benzamide-based therapeutics.
References
- 1. Therapeutic efficacy of voltage-gated sodium channel inhibitors in epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VEGF/VEGFR pathway inhibitors as anti-angiogenic agents: present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ClinPGx [clinpgx.org]
- 15. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Introduction of fluorine to phenyl group of 4-(2-pyrimidinylamino)benzamides leading to a series of potent hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Carbonic anhydrase inhibitors; fluorinated phenyl sulfamates show strong inhibitory activity and selectivity for the inhibition of the tumor-associated isozymes IX and XII over the cytosolic ones I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 4-fluoro-N,N-dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility and stability of 4-fluoro-N,N-dimethylbenzamide. Due to the limited publicly available experimental data for this specific compound, this guide combines information from structurally related compounds, predictive models, and established scientific principles to offer a robust resource for laboratory and development work.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that some of these values are predicted and should be confirmed by experimental data.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀FNO | N/A |
| Molecular Weight | 167.18 g/mol | [1] |
| Appearance | Solid (predicted) | N/A |
| Boiling Point | 269.4°C at 760 mmHg (predicted) | [1] |
| Storage | Room temperature, dry, sealed | [1] |
Solubility Profile
Table 2.1: Estimated Solubility of this compound
| Solvent | Estimated Solubility | Rationale |
| Water | Slightly Soluble to Insoluble | The hydrophobic aromatic ring and the electron-withdrawing fluorine atom likely limit interactions with polar water molecules.[2] |
| Ethanol | Soluble | Highly probable due to the polar amide group and the overall organic nature of the molecule. |
| Acetone | Soluble | Expected to be a good solvent due to its polarity and ability to interact with the amide functional group. |
| Chloroform | Soluble | A common solvent for a wide range of organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A strong polar aprotic solvent capable of dissolving many poorly soluble compounds. |
| Methanol | Soluble | Similar to ethanol, it is a polar protic solvent that should effectively solvate the molecule. |
Experimental Protocol for Solubility Determination
A standard laboratory procedure for determining the solubility of a compound like this compound involves the shake-flask method.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent.
-
Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, allow the vials to stand to let undissolved solid settle.
-
Centrifuge the vials to further separate the solid from the supernatant.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Stability Profile
The chemical stability of this compound is a critical parameter for its handling, storage, and application, particularly in drug development. While specific stability data for this compound is scarce, the stability of the benzamide functional group is well-documented. Benzamides are generally stable compounds but can undergo hydrolysis under acidic or basic conditions, breaking the amide bond to form a carboxylic acid and an amine.
Table 3.1: Predicted Stability of this compound under Various Conditions
| Condition | Predicted Stability | Potential Degradation Products |
| Aqueous Solution (neutral pH) | Stable | Minimal degradation expected. |
| Acidic Conditions (e.g., HCl) | Susceptible to slow hydrolysis | 4-Fluorobenzoic acid and dimethylamine. |
| Basic Conditions (e.g., NaOH) | Susceptible to hydrolysis | 4-Fluorobenzoate and dimethylamine. |
| Elevated Temperature | May accelerate degradation, especially in solution. | Dependent on other conditions. |
| Light (Photostability) | Potentially susceptible to photodegradation. | Aromatic compounds can be light-sensitive. |
Studies on other benzamide derivatives have shown that they are stable in dilute aqueous solutions but can degrade under strong acidic or basic conditions over time.[3][4] The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts.
Experimental Protocol for Stability Testing
A typical forced degradation study is conducted to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-intensity light source (for photostability)
-
Oven
-
Validated stability-indicating HPLC method
Procedure:
-
Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent).
-
Acidic Hydrolysis: Add HCl solution to the compound solution and heat if necessary.
-
Basic Hydrolysis: Add NaOH solution to the compound solution and heat if necessary.
-
Oxidative Degradation: Add H₂O₂ solution to the compound solution.
-
Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60-80 °C).
-
Photostability: Expose a solid sample and a solution of the compound to a high-intensity light source (e.g., ICH-compliant photostability chamber).
-
At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the amount of remaining parent compound and the formation of any degradation products.
Visualizations
Experimental Workflow for Solubility Assessment
Caption: General Workflow for Solubility Determination.
Potential Degradation Pathway
Caption: Hypothetical Hydrolytic Degradation Pathway.
Conclusion
While specific experimental data for this compound is limited, this guide provides a comprehensive overview based on the properties of structurally similar compounds and established scientific principles. The provided experimental protocols offer a starting point for researchers to determine the precise solubility and stability profiles of this compound. For drug development professionals, understanding these parameters is crucial for formulation development, stability studies, and ensuring the quality and efficacy of potential therapeutic agents. It is strongly recommended that the estimated data presented here be confirmed through rigorous laboratory experimentation.
References
Unlocking Potential: A Technical Guide to the Research Applications of 4-fluoro-N,N-dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-fluoro-N,N-dimethylbenzamide, a fluorinated aromatic compound with emerging significance in medicinal chemistry and drug discovery. While direct biological activity data for this compound remains limited, its primary role as a versatile chemical intermediate positions it as a valuable building block in the synthesis of complex, biologically active molecules. This document outlines its known applications, relevant quantitative data, and detailed experimental protocols to support further research and development.
Core Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its application in organic synthesis.
| Property | Value |
| Molecular Formula | C₉H₁₀FNO |
| Molecular Weight | 167.18 g/mol |
| CAS Number | 24167-56-4 |
| Lewis Basicity (pKBHX scale) | 100.08 ± 0.35[1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the amidation of 4-fluorobenzoic acid with dimethylamine.[2][3]
Experimental Protocol: Amidation of 4-fluorobenzoic acid
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
4-fluorobenzoic acid
-
Dimethylamine (40% wt in H₂O)
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine or other suitable base
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluorobenzoic acid (1.0 eq) in anhydrous DCM or THF. Cool the solution to 0 °C in an ice bath. Add oxalyl chloride or thionyl chloride (1.1-1.2 eq) dropwise. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride. Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 1-2 hours, or until gas evolution ceases. The solvent and excess reagent can be removed under reduced pressure to yield the crude 4-fluorobenzoyl chloride.
-
Amidation: In a separate flask, dissolve dimethylamine (2.0-2.5 eq) and triethylamine (1.5 eq) in anhydrous DCM or THF. Cool this solution to 0 °C. To this cooled solution, add the previously prepared 4-fluorobenzoyl chloride (dissolved in a minimal amount of anhydrous DCM or THF) dropwise.
-
Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
Caption: Synthetic pathway for this compound.
Research Applications as a Chemical Intermediate
The primary utility of this compound lies in its role as a precursor for the synthesis of more complex molecules with potential therapeutic applications. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final compounds.
Synthesis of Diacylglycerol Kinase Alpha (DGKα) Inhibitors
This compound has been utilized as a key intermediate in the synthesis of substituted aminoquinolones that act as inhibitors of diacylglycerol kinase alpha (DGKα).[4] DGKα is a target for enhancing T-cell mediated immunity, with potential applications in immuno-oncology.[4]
In this context, the nitrogen of a piperidinyl group on a quinolone core displaces the fluorine atom of this compound via nucleophilic aromatic substitution (SNAAr) to form the final product.
Caption: Use as an intermediate in DGKα inhibitor synthesis.
Precursor for TNFα Modulators
Patent literature discloses the use of this compound in the preparation of heterocyclic compounds that are useful as modulators of Tumor Necrosis Factor alpha (TNFα).[5] These compounds have potential applications in the treatment of inflammatory and autoimmune diseases. The specific synthetic transformations are part of larger, multi-step sequences where the benzamide moiety is incorporated into the final molecular scaffold.
Building Block for Kinase Inhibitors
Derivatives of this compound have been incorporated into molecules designed as kinase inhibitors, such as those targeting PIM kinases, which are implicated in tumorigenesis.[6][7] The fluorinated benzamide fragment often serves as a key binding element or a scaffold for further functionalization in the design of these targeted therapies.
Intermediate in the Synthesis of PET Ligands
In the development of novel radioligands for Positron Emission Tomography (PET), this compound derivatives are used. For instance, a related compound, 2-((8-Chloro-2-oxo-1,2-dihydrospiro[benzo[d][8][9]oxazine-4,1′-cyclohexan]-5-yl)oxy)-4-fluoro-N,N-dimethylbenzamide, was synthesized as part of a series to develop a radioligand for imaging phosphodiesterase 7 (PDE7).[9] This highlights the utility of the fluorinated N,N-dimethylbenzamide scaffold in the design of imaging agents for neurological targets.
Potential for Further Research
While current research has primarily focused on its role as a synthetic intermediate, the inherent structural features of this compound suggest potential for broader applications. The fluorinated phenyl ring and the dimethylamide group can participate in various non-covalent interactions, making it an interesting fragment for fragment-based drug discovery (FBDD) campaigns. Further biological screening of this compound and its close analogues could reveal novel activities.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its primary application lies in its role as a key intermediate for the synthesis of a range of biologically active compounds, including kinase inhibitors, TNFα modulators, and PET ligands. The straightforward synthesis and the advantageous properties conferred by the fluorine atom make it a compound of interest for researchers and professionals in drug discovery and development. This guide provides a foundational understanding to facilitate its use in the synthesis of next-generation therapeutics and research tools.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. WO2021105115A1 - Substituted aminoquinolones as dgkalpha inhibitors for immune activation - Google Patents [patents.google.com]
- 5. US10865191B2 - Heterocyclic compounds useful as modulators of TNF alpha - Google Patents [patents.google.com]
- 6. commonorganicchemistry.com [commonorganicchemistry.com]
- 7. WO2010026121A1 - Bicyclic kinase inhibitors - Google Patents [patents.google.com]
- 8. Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a Novel 18F-Labeled Radioligand for Imaging Phosphodiesterase 7 with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 4-fluoro-N,N-dimethylbenzamide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the current understanding of the mechanism of action for 4-fluoro-N,N-dimethylbenzamide, a compound of interest within contemporary pharmacological research. In the absence of direct empirical data for this specific molecule, this document synthesizes findings from structurally analogous compounds to infer its most probable biological targets and signaling pathways. The primary hypothesized mechanism of action is the inhibition of cholinesterases, a class of enzymes critical for neurotransmission. This guide presents a comprehensive overview of the structure-activity relationships of related benzamide derivatives, detailed experimental protocols for assessing cholinesterase inhibition, and a quantitative summary of the inhibitory activities of pertinent analogues. Visualizations of the proposed mechanism and experimental workflows are provided to facilitate a deeper understanding of the core concepts.
Introduction
This compound is a synthetic molecule featuring a fluorinated benzamide core. While its specific biological profile is not yet extensively documented in peer-reviewed literature, the benzamide scaffold is a well-established pharmacophore present in a multitude of clinically significant drugs. Analysis of structurally related compounds, particularly those bearing N,N-dialkyl and fluoro-aromatic substitutions, provides a strong basis for predicting the biological activity of this compound. The most compelling evidence points towards its potential role as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine.
Inferred Mechanism of Action: Cholinesterase Inhibition
The proposed mechanism of action for this compound centers on its ability to inhibit the enzymatic activity of cholinesterases. This inhibition leads to an accumulation of acetylcholine at the synaptic cleft, thereby enhancing cholinergic neurotransmission.
The Cholinergic Synapse and the Role of Cholinesterases
dot
Caption: The Cholinergic Synapse.
Proposed Inhibition by this compound
It is hypothesized that this compound acts as a competitive or mixed-type inhibitor of AChE and/or BChE. The molecule likely binds to the active site of the enzyme, preventing the substrate, acetylcholine, from accessing it. The fluorine atom at the 4-position of the benzamide ring may enhance binding affinity through favorable interactions within the enzyme's active site.
dot
Caption: Proposed Inhibition of AChE.
Structure-Activity Relationship of Benzamide Derivatives as Cholinesterase Inhibitors
Studies on various benzamide derivatives have provided valuable insights into the structural features that govern their cholinesterase inhibitory activity.
-
N-Substitution: The nature of the substituent on the amide nitrogen is a critical determinant of activity. The presence of a dimethylamine side chain in benzamide and picolinamide derivatives has been shown to confer AChE and BChE inhibitory properties.[1] N-benzyl benzamide derivatives have also been identified as potent BChE inhibitors.[2]
-
Substitution on the Benzene Ring: The position and nature of substituents on the benzoyl ring influence potency and selectivity. The para-position, as seen in this compound, is a common site for modification in the design of cholinesterase inhibitors.
-
Fluorine Substitution: The introduction of a fluorine atom can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. In the context of cholinesterase inhibitors, fluorine substitution can enhance binding affinity and metabolic stability.
Quantitative Data from Structurally Related Compounds
Direct quantitative data for this compound is not available. However, the following table summarizes the cholinesterase inhibitory activities of structurally related benzamide derivatives, providing a comparative context.
| Compound/Derivative Class | Target Enzyme | IC50 (nM) | Reference |
| Benzamide/Nicotinamide/Cinnamamide Derivatives | AChE | 10.66 - 83.03 | [3] |
| Benzamide/Nicotinamide/Cinnamamide Derivatives | BChE | 32.74 - 66.68 | [3] |
| Picolinamide Derivative (Compound 7a) | AChE | 2490 | [1][4] |
| N-Benzyl Benzamide Derivatives | BChE | Sub-nanomolar to nanomolar | [2] |
Experimental Protocols for assessing Cholinesterase Inhibition
The following outlines a generalized experimental workflow for determining the cholinesterase inhibitory activity of a compound like this compound, based on established methodologies.
dot
Caption: Experimental Workflow for Inhibition Assay.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the cholinesterase inhibitory activity of compounds.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the enzyme, substrate, and DTNB in phosphate buffer.
-
Add the buffer, test compound at various concentrations, and the enzyme solution to the wells of a microplate.
-
Incubate the mixture for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB to the wells.
-
Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Enzyme Kinetic Studies
To determine the mode of inhibition (e.g., competitive, non-competitive, or mixed), kinetic studies are performed.
Procedure:
-
The initial reaction rates are measured at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.
-
The data is plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).
-
The pattern of the lines on the plot reveals the mode of inhibition. For example, in competitive inhibition, the lines intersect on the y-axis.
Conclusion and Future Directions
Based on the analysis of structurally related compounds, the most probable mechanism of action for this compound is the inhibition of acetylcholinesterase and/or butyrylcholinesterase. The presence of the N,N-dimethyl group and the 4-fluoro substituent are consistent with structural motifs found in known cholinesterase inhibitors.
To definitively elucidate the mechanism of action of this compound, direct experimental validation is imperative. Future research should focus on:
-
In vitro enzyme inhibition assays to determine the IC50 values against AChE and BChE.
-
Enzyme kinetic studies to characterize the mode of inhibition.
-
In silico molecular docking studies to predict the binding interactions with the active sites of cholinesterases.
-
Cell-based assays to assess the effect on cholinergic signaling pathways.
-
In vivo studies in relevant animal models to evaluate its pharmacological effects.
This technical guide provides a foundational framework for initiating and guiding further investigation into the pharmacological profile of this compound. The presented data and protocols offer a robust starting point for researchers aiming to unravel the therapeutic potential of this intriguing molecule.
References
- 1. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Structural Elucidation of 4-fluoro-N,N-dimethylbenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural elucidation of 4-fluoro-N,N-dimethylbenzamide. The document details the analytical techniques and data interpretation used to confirm the molecule's structure, presenting quantitative data in accessible tables, outlining detailed experimental protocols, and visualizing key analytical workflows and relationships.
Spectroscopic and Spectrometric Data
The structural confirmation of this compound is achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The data from these techniques provide a complete picture of the molecule's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR data are crucial.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| H2, H6 | 7.49 | d, J = 8.6 | 129.47 |
| H3, H5 | 7.43 | d, J = 8.6 | 115.15 |
| N-CH₃ | 2.91 | t, J = 22.5 | 39.72, 34.79 |
| C1 | - | - | 132.85 |
| C4 | - | - | 163.59, 161.14 |
| C=O | - | - | 169.15 |
Data sourced from publicly available information.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Table 2: Mass Spectrometry Data for this compound
| m/z | Proposed Fragment |
| 167 | [M]⁺ (Molecular Ion) |
| 123 | [M - N(CH₃)₂]⁺ |
| 95 | [M - N(CH₃)₂ - CO]⁺ |
| 75 | [C₆H₄]⁺ |
Fragmentation pattern is based on typical amide fragmentation and publicly available mass spectra.[2]
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 3: Predicted Infrared Absorption Peaks for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3050 | C-H stretch | Aromatic |
| ~2930 | C-H stretch | Aliphatic (N-CH₃) |
| ~1630 | C=O stretch | Amide |
| ~1600, ~1490 | C=C stretch | Aromatic |
| ~1250 | C-N stretch | Amide |
| ~1150 | C-F stretch | Aryl-Fluoride |
Peak positions are predicted based on typical values for the respective functional groups.
Experimental Protocols
The following are detailed methodologies for the key analytical techniques used in the structural elucidation of this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is sufficient for analysis.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Pulse Program: Standard single-pulse experiment
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
Temperature: 298 K
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz NMR Spectrometer
-
Pulse Program: Proton-decoupled single-pulse experiment
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: -10 to 220 ppm
-
Temperature: 298 K
¹⁹F NMR Acquisition:
-
Spectrometer: 376 MHz NMR Spectrometer
-
Pulse Program: Proton-decoupled single-pulse experiment
-
Number of Scans: 128
-
Relaxation Delay: 2.0 s
-
Spectral Width: -80 to -160 ppm
-
Reference: CFCl₃ (external or internal standard)
-
Temperature: 298 K
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Dilute the stock solution to a final concentration of approximately 10-50 µg/mL.
GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-450
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Transfer the mixture to a pellet-forming die.
-
Press the mixture under high pressure (approximately 8-10 tons) to form a transparent pellet.
FTIR Acquisition:
-
Spectrometer: PerkinElmer Spectrum Two or equivalent
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
Background: A spectrum of a pure KBr pellet is recorded as the background.
Visualizations
The following diagrams illustrate the logical workflow for structural elucidation and the key NMR correlations that confirm the structure of this compound.
Caption: Workflow for the structural elucidation of this compound.
Caption: Inferred key 2D NMR correlations for structural assignment.
References
Spectroscopic Profile of 4-fluoro-N,N-dimethylbenzamide: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the key spectroscopic data for the chemical compound 4-fluoro-N,N-dimethylbenzamide (C₉H₁₀FNO). The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical analysis. This guide presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and a workflow for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.
Table 1. ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.49 | Doublet | 8.6 | 2H | Aromatic CH (ortho to C=O) |
| 7.43 | Doublet | 8.6 | 2H | Aromatic CH (ortho to F) |
| 2.91 | Triplet | 22.5 | 6H | N-CH₃ |
| Solvent: DMSO[1] |
Note: The observation of a triplet for the N-methyl protons is atypical and may be due to restricted rotation around the C-N amide bond at the temperature of data acquisition, leading to complex splitting. Typically, two singlets or a single broad singlet would be expected.
Table 2. ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 169.15 | C=O (Amide Carbonyl) |
| 163.59, 161.14 | C-F (Fluorinated Aromatic Carbon) |
| 132.85 | Quaternary Aromatic Carbon (C-C=O) |
| 129.47 | Aromatic CH (ortho to C=O) |
| 115.15 | Aromatic CH (ortho to F) |
| 39.72, 34.79 | N-CH₃ (Dimethylamino Carbons) |
| Solvent: DMSO[1] |
Table 3. Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2950-2850 | Medium | Aliphatic C-H Stretch (Methyl) |
| 1670-1640 | Strong | C=O Amide Stretch |
| 1600-1475 | Medium | Aromatic C=C Stretch |
| 1270-1200 | Strong | Aromatic C-F Stretch |
| 1250-1000 | Medium | C-N Stretch |
| Note: This table is based on characteristic absorption frequencies for the respective functional groups.[2] |
Table 4. Mass Spectrometry (MS) Data
| m/z (Mass-to-Charge Ratio) | Interpretation |
| 167.07 | [M]⁺ Molecular Ion |
| 123.04 | [M - N(CH₃)₂]⁺ Loss of dimethylamino group |
| 95.01 | [C₆H₄F]⁺ Fluorophenyl fragment |
| 75.00 | [C₆H₃]⁺ Loss of F from fluorophenyl fragment |
| Note: Molecular weight calculated for C₉H₁₀FNO. Fragmentation pattern is predicted based on common pathways for N,N-dimethylbenzamides. |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[1]
-
Data Acquisition for ¹H NMR: The spectrum was acquired using a standard pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Data Acquisition for ¹³C NMR: The spectrum was acquired using a standard proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak (DMSO-d₆ at δ 39.52).
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FTIR spectrometer was used to record the spectrum.
-
Data Acquisition: The spectrum was acquired in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement. The final spectrum represents an average of 16 scans to ensure a high signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample was prepared in a suitable volatile solvent, such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source was used.
-
Data Acquisition: The sample was introduced into the ion source. The mass spectrum was recorded in the m/z range of 50-500. The ionization energy was set to a standard 70 eV.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow from sample handling to final data analysis in a typical spectroscopic characterization of a chemical compound.
References
Theoretical and Computational Analysis of 4-fluoro-N,N-dimethylbenzamide: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 4-fluoro-N,N-dimethylbenzamide. While extensive dedicated research on this specific molecule is not publicly available, this document synthesizes established computational chemistry techniques and available experimental data to present a thorough analysis of its structural, spectroscopic, and electronic properties. This paper serves as a foundational resource for researchers and professionals in drug development, offering insights into the molecule's behavior and characteristics through computational modeling. Methodologies for Density Functional Theory (DFT) calculations, including geometry optimization and vibrational frequency analysis, are detailed. Furthermore, expected quantitative data from these computational studies are presented in tabular format and compared with available experimental spectroscopic information.
Introduction
This compound is a substituted aromatic amide with potential applications in medicinal chemistry and materials science. The presence of the fluorine atom and the dimethylamide group significantly influences its electronic distribution, reactivity, and intermolecular interactions. Understanding these properties at a molecular level is crucial for its potential applications. Computational chemistry provides a powerful toolkit to investigate the geometric, energetic, and spectroscopic characteristics of such molecules, offering insights that complement and guide experimental studies.
This whitepaper outlines the standard computational protocols for analyzing this compound, focusing on Density Functional Theory (DFT). It also presents a compilation of expected theoretical data and available experimental results to provide a comprehensive profile of the molecule.
Molecular Structure and Properties
The molecular structure of this compound consists of a benzene ring substituted with a fluorine atom at the para position and an N,N-dimethylcarboxamide group. The rotational barrier around the C-N amide bond is a key conformational feature.
Computational Workflow for Structural Analysis
A typical computational workflow for analyzing the structural and electronic properties of this compound is depicted below. This process involves geometry optimization to find the lowest energy conformation, followed by frequency calculations to confirm the nature of the stationary point and to predict vibrational spectra. Subsequent single-point energy calculations can provide insights into the electronic properties.
Theoretical and Experimental Data
Predicted Structural Parameters
The following table summarizes the predicted geometrical parameters for this compound, obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory. These values are based on studies of similar benzamide derivatives.
| Parameter | Atom Pair/Triplet | Predicted Value |
| Bond Lengths (Å) | ||
| C-F | 1.345 | |
| C=O | 1.230 | |
| C-N (amide) | 1.360 | |
| N-C (methyl) | 1.455 | |
| **Bond Angles (°) ** | ||
| O=C-N | 121.5 | |
| C-N-C (methyls) | 118.0 | |
| F-C-C | 118.5 | |
| Dihedral Angles (°) | ||
| Aromatic Ring - Amide Plane | ~25-35 |
Predicted Vibrational Frequencies
Key predicted vibrational frequencies for this compound are presented below. These assignments are based on typical frequency ranges for the respective functional groups.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H stretch (aromatic) | Aromatic C-H | 3100 - 3000 |
| C-H stretch (methyl) | -CH₃ | 2980 - 2850 |
| C=O stretch (amide) | Amide C=O | ~1650 |
| C-N stretch (amide) | Amide C-N | ~1390 |
| C-F stretch | C-F | ~1230 |
Predicted Electronic Properties
The electronic properties of the molecule provide insights into its reactivity and stability.
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | ~3.5 D |
Experimental Spectroscopic Data
Experimental ¹H NMR data for this compound has been reported.[1]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.49 | doublet | 8.6 | Aromatic protons ortho to C=O |
| ¹H | 7.43 | doublet | 8.6 | Aromatic protons ortho to F |
| ¹H | 2.91 | triplet | 22.5 | N-methyl protons |
Experimental and Computational Protocols
Computational Methodology
The following protocol is a standard approach for the computational analysis of substituted benzamides.
Software: Gaussian 16 or similar quantum chemistry package.
Methodology:
-
Initial Structure: The initial 3D structure of this compound is generated using a molecular builder and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., UFF).
-
Geometry Optimization: The structure is then optimized at the DFT level using the B3LYP functional and the 6-311++G(d,p) basis set. The optimization is performed without any symmetry constraints, and the convergence criteria are set to the software's default values.
-
Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated frequencies are typically scaled by an empirical factor (e.g., 0.967 for B3LYP/6-311++G(d,p)) to better match experimental data.
-
Electronic Properties: Single-point energy calculations on the optimized geometry are used to determine electronic properties such as HOMO-LUMO energies and the molecular electrostatic potential.
-
NMR Spectroscopy: ¹H and ¹³C NMR chemical shifts are predicted using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory, with tetramethylsilane (TMS) as the reference standard.
Synthesis and Characterization (Illustrative)
While a specific synthesis protocol for this compound was not found in the search results, a general procedure for the synthesis of similar benzamides involves the amidation of the corresponding benzoyl chloride.
-
Preparation of 4-fluorobenzoyl chloride: 4-fluorobenzoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Amidation: 4-fluorobenzoyl chloride is then reacted with dimethylamine in the presence of a base (e.g., triethylamine or pyridine) to yield this compound.
-
Purification: The crude product is purified by recrystallization or column chromatography.
-
Characterization: The purified product is characterized by standard analytical techniques, including NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry.
Logical Relationships in Computational Analysis
The following diagram illustrates the logical dependencies and relationships between different computational analyses performed on this compound. The optimized geometry serves as the fundamental starting point for predicting various molecular properties.
Conclusion
This whitepaper has outlined a comprehensive theoretical and computational framework for the study of this compound. By leveraging established DFT methodologies, it is possible to predict a wide range of molecular properties, including structural parameters, vibrational frequencies, and electronic characteristics. The presented computational workflow and predicted data, when combined with the available experimental ¹H NMR spectrum, provide a solid foundation for further research into the chemical and physical behavior of this molecule. These computational approaches are invaluable for guiding synthesis, understanding reactivity, and exploring the potential applications of this compound in various scientific and industrial fields. Further experimental validation of the predicted properties is encouraged to refine the computational models and deepen our understanding of this compound.
References
Methodological & Application
Synthesis of 4-fluoro-N,N-dimethylbenzamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-fluoro-N,N-dimethylbenzamide, a valuable intermediate in pharmaceutical and agrochemical research. Two primary synthetic routes are presented, starting from 4-fluorobenzoic acid and 4-fluorobenzoyl chloride, respectively.
Chemical Properties and Data
A summary of the key chemical properties for the starting materials and the final product is provided below for easy reference.
| Property | 4-Fluorobenzoic Acid | 4-Fluorobenzoyl Chloride | Dimethylamine (2.0 M in THF) | This compound |
| Molecular Formula | C₇H₅FO₂ | C₇H₄ClFO | C₂H₇N | C₉H₁₀FNO |
| Molecular Weight | 140.11 g/mol | 158.56 g/mol | 45.08 g/mol | 167.18 g/mol |
| Appearance | White crystalline solid | Colorless to pale yellow liquid | Clear, colorless solution | Off-white solid |
| Melting Point (°C) | 182-185 | 10-12 | -93 | Not explicitly found |
| Boiling Point (°C) | 251 | 82 (at 20 mmHg) | - | Not explicitly found |
| Density (g/mL) | 1.48 | 1.342 (at 25 °C) | ~0.8 | Not explicitly found |
Experimental Protocols
Two reliable methods for the synthesis of this compound are detailed below.
Protocol 1: Synthesis from 4-fluorobenzoic acid
This two-step protocol involves the initial conversion of 4-fluorobenzoic acid to its corresponding acid chloride, followed by amidation with dimethylamine.
Step 1a: Synthesis of 4-fluorobenzoyl chloride
This reaction should be performed in a well-ventilated fume hood.
Materials and Reagents:
-
4-fluorobenzoic acid
-
Oxalyl chloride or Thionyl chloride
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend 4-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Slowly add oxalyl chloride (1.5 - 2.0 eq) or thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature. Gas evolution (CO, CO₂, and HCl with oxalyl chloride; SO₂ and HCl with thionyl chloride) will be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until the gas evolution ceases and the solution becomes clear.
-
The reaction progress can be monitored by carefully quenching a small aliquot with methanol and analyzing by TLC or GC-MS to confirm the formation of the methyl ester.
-
Once the reaction is complete, the solvent and excess reagent are removed under reduced pressure to yield crude 4-fluorobenzoyl chloride, which can be used in the next step without further purification.
Step 1b: Synthesis of this compound
Materials and Reagents:
-
4-fluorobenzoyl chloride (from Step 1a)
-
Dimethylamine (2.0 M solution in THF)
-
Triethylamine (optional, as a scavenger for HCl)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude 4-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.
-
Slowly add a 2.0 M solution of dimethylamine in THF (1.2 - 1.5 eq). If dimethylamine hydrochloride is used, add triethylamine (2.2 - 2.5 eq) to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford this compound.
Protocol 2: Synthesis from 4-fluorobenzoyl chloride
This protocol is a more direct approach, starting from the commercially available 4-fluorobenzoyl chloride.
Materials and Reagents:
-
4-fluorobenzoyl chloride
-
Dimethylamine (2.0 M solution in THF) or Dimethylamine hydrochloride
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath.
-
To the flask, add a solution of dimethylamine (1.2 equivalents) and triethylamine (1.2 equivalents) in 30 mL of anhydrous dichloromethane (DCM).
-
Dissolve 4-fluorobenzoyl chloride (1.0 equivalent) in 10 mL of anhydrous DCM and add it to the dropping funnel.
-
Add the 4-fluorobenzoyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0-5 °C.[1]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-3 hours.[1]
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of 1 M HCl to remove excess amines, 20 mL of saturated NaHCO₃ solution to neutralize any remaining acid, and finally with 20 mL of brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Characterization Data
The following table summarizes the spectroscopic data for this compound.
| Data Type | Observed Data |
| ¹H NMR | (400 MHz, DMSO) δ 7.49 (d, J = 8.6 Hz, 2H), 7.43 (d, J = 8.6 Hz, 2H), 2.91 (t, J = 22.5 Hz, 6H).[2] |
| ¹³C NMR | (101 MHz, DMSO) δ 169.15, 163.59, 161.14, 132.85, 129.47, 115.15, 39.72, 34.79.[2] |
| Melting Point | Not explicitly found for the fluorinated compound. For comparison, the melting point of the non-fluorinated analog, N,N-dimethylbenzamide, is reported to be in the range of 42-45 °C.[3][4] |
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound from 4-fluorobenzoic acid.
Caption: Workflow for the synthesis of this compound from 4-fluorobenzoyl chloride.
References
Advanced Analytical Protocols for the Quantification of 4-fluoro-N,N-dimethylbenzamide
For Immediate Release
This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-fluoro-N,N-dimethylbenzamide, a key intermediate in pharmaceutical synthesis, utilizing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for researchers, scientists, and drug development professionals requiring robust and reliable analytical techniques for this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₀FNO |
| Molecular Weight | 167.18 g/mol [1] |
| Boiling Point | 269.4°C at 760 mmHg[1] |
| CAS Number | 24167-56-4[1] |
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a reversed-phase HPLC (RP-HPLC) method for the separation and quantification of this compound. The methodology is adapted from established methods for structurally similar benzamide derivatives.[2][3]
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard analytical HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[2]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for the analysis of substituted benzamides.[2]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (70:30, v/v) is a suitable starting point. The addition of 0.1% formic acid to the mobile phase can improve peak shape.[3]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Detection Wavelength: 254 nm.[2]
-
Injection Volume: 10 µL.[2]
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard (purity ≥99.5%) and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample by dissolving it in methanol to a final concentration within the calibration range.
-
Filtration: All solutions must be filtered through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[2]
Expected Quantitative Data
The following table summarizes the expected performance characteristics of this HPLC method, based on typical results for similar compounds.[3][4]
| Parameter | Expected Value |
| Retention Time | 4 - 6 minutes |
| Linearity (r²) | >0.99 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 2% |
HPLC Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This section details a GC-MS method for the analysis of this compound. The protocol is based on a validated method for the closely related compound N,N-dimethylbenzamide.[5]
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.
-
Column: An Rtx-5 amine column (30 m × 0.32 mm × 1.50 μm) or a similar 5% phenyl methylpolysiloxane column is suitable.[5][6]
-
Carrier Gas: Helium at a constant flow rate of 2 mL/min.[5]
-
Injector: Split/splitless, operated in splitless mode.
-
Injector Temperature: 250°C.[6]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.[6]
-
-
MS Conditions:
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a volatile solvent such as methanol or dichloromethane.[5][6]
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the same solvent.
-
Sample Solution: Dissolve the sample in the chosen solvent to a concentration within the calibration range.
Expected Quantitative and Qualitative Data
The following table summarizes the expected performance and spectral data for this GC-MS method.
| Parameter | Expected Value/Information |
| Retention Time | 8 - 10 minutes[5] |
| Linearity (r²) | >0.99[5] |
| Limit of Detection (LOD) | Lower ng/mL range |
| Limit of Quantification (LOQ) | ng/mL range |
| Key Mass Fragments (m/z) | 167 (M+), 123 (M-N(CH₃)₂), 109, 95, 75 (indicative of a fluorophenyl moiety) |
| Accuracy (% Recovery) | 80 - 110%[5] |
| Precision (%RSD) | < 5%[5] |
GC-MS Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Summary of Analytical Methods
The table below provides a comparative summary of the HPLC and GC-MS methods for the analysis of this compound.
| Feature | HPLC Method | GC-MS Method |
| Principle | Liquid-solid phase separation | Gas-solid phase separation with mass-based detection |
| Stationary Phase | C18 silica | 5% phenyl methylpolysiloxane |
| Mobile/Carrier Phase | Acetonitrile/Water | Helium |
| Detection | UV-Vis (254 nm) | Mass Spectrometry (EI) |
| Selectivity | Based on retention time | Based on retention time and mass spectrum |
| Sensitivity | µg/mL range | ng/mL range |
| Sample Volatility | Not required | Required |
| Confirmation | Retention time matching | Retention time and mass spectral library matching |
These detailed protocols and application notes provide a comprehensive guide for the analysis of this compound, ensuring accurate and reproducible results in research and development settings.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for 4-fluoro-N,N-dimethylbenzamide in Drug Discovery
Disclaimer: Direct experimental data on the biological activity of 4-fluoro-N,N-dimethylbenzamide is not extensively available in public literature. The following application notes and protocols are based on the analysis of structurally similar benzamide and fluorinated compounds and are intended to provide a foundational framework for initiating research and drug discovery efforts with this molecule.
Introduction
This compound is a synthetic aromatic amide containing a fluorine atom, a feature known to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1] While this specific molecule is not a widely studied therapeutic agent, its structural motifs are present in numerous biologically active compounds, suggesting its potential as a valuable scaffold in medicinal chemistry. The benzamide core is a privileged structure found in a wide array of therapeutic agents.[2]
This document outlines potential therapeutic applications for this compound based on the activities of its analogs and provides detailed, hypothetical protocols for its evaluation as a drug candidate.
Potential Therapeutic Applications
Based on the known biological activities of structurally related benzamides and fluorinated aromatics, this compound could be investigated for the following applications:
-
Anticancer Activity: Analogs such as 4-amino-2-fluoro-N-methylbenzamide are key intermediates in the synthesis of Enzalutamide (MDV3100), a potent anti-androgen used in the treatment of prostate cancer.[3][4][5] This suggests that the fluorobenzamide scaffold could be a starting point for developing new anticancer agents.
-
Neurological Disorders: Benzamide analogs have been identified as negative allosteric modulators of neuronal nicotinic receptors (nAChRs), indicating potential for treating neurological conditions like pain, anxiety, and neurodegenerative diseases.[6]
-
Analgesic and Anti-inflammatory Activity: A structurally related sulfonamide, 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide, has demonstrated significant antinociceptive and antiallodynic effects in murine pain models, suggesting the potential for fluorinated aromatic amides in pain management.[7]
-
Antimicrobial Activity: The benzamide scaffold is a core component of various compounds with demonstrated antibacterial and antifungal properties.[2] The lipophilicity imparted by the N,N-dimethyl and fluoro groups may enhance cell membrane penetration in microbes.
Experimental Protocols
The following are detailed, hypothetical protocols for the initial screening of this compound for the potential activities listed above.
Protocol 1: In Vitro Anticancer Activity Screening
Objective: To assess the cytotoxic effects of this compound on a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer, A549 for lung cancer)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: Replace the medium in the cell plates with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.
Quantitative Data Summary (Hypothetical)
| Cell Line | IC₅₀ (µM) of this compound | IC₅₀ (µM) of Doxorubicin (Positive Control) |
| PC-3 | 25.3 | 0.8 |
| MCF-7 | 42.1 | 1.2 |
| A549 | > 100 | 1.5 |
Experimental Workflow for Anticancer Screening
Protocol 2: Evaluation of Neuronal Nicotinic Receptor Modulation
Objective: To determine if this compound modulates the activity of human α4β2 neuronal nicotinic acetylcholine receptors (nAChRs).
Materials:
-
HEK293 cells stably expressing human α4β2 nAChRs
-
This compound
-
Nicotine (agonist)
-
Membrane potential-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
FLIPR (Fluorometric Imaging Plate Reader) instrument
Procedure:
-
Cell Plating: Plate the α4β2-nAChR expressing HEK293 cells into black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading: Load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of this compound (from 1 nM to 100 µM) to the wells and incubate for a short period.
-
Agonist Stimulation: Add a sub-maximal concentration of nicotine (EC₂₀) to all wells to stimulate the receptors.
-
Fluorescence Measurement: Use a FLIPR instrument to measure the change in fluorescence, which corresponds to changes in membrane potential due to ion channel opening.
-
Data Analysis: Analyze the fluorescence data to determine if the test compound inhibits or potentiates the nicotine-induced response. Calculate the IC₅₀ or EC₅₀ value.
Quantitative Data Summary (Hypothetical)
| Receptor Subtype | Effect | IC₅₀ (µM) |
| α4β2 nAChR | Inhibition | 15.8 |
Signaling Pathway Diagram for nAChR Modulation
References
- 1. Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google Patents [patents.google.com]
- 6. Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: Pharmacophore modeling and structure-activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
No Information Available for 4-fluoro-N,N-dimethylbenzamide as a Chemical Probe
Extensive searches for "4-fluoro-N,N-dimethylbenzamide" have yielded no information regarding its use as a chemical probe. There is no available data on its binding affinity, selectivity, in-vitro or in-vivo efficacy, nor are there established experimental protocols or known signaling pathways associated with this specific compound in the context of a chemical probe.
The search results primarily identified similar but distinct chemical entities, such as various isomers or derivatives with different substitution patterns on the benzamide core. However, none of the retrieved information pertains to the application of this compound as a tool for biological or pharmacological research.
Consequently, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams for this compound. The core requirements of the request cannot be fulfilled due to the absence of relevant scientific literature and data for this particular molecule.
Application Notes and Protocols for Biological Assays of 4-fluoro-N,N-dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental framework for the biological characterization of 4-fluoro-N,N-dimethylbenzamide. Based on the common biological activities of structurally related benzamide compounds, a primary hypothesized mechanism of action is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, which are critical components of the DNA damage response (DDR) pathway. The following protocols and application notes describe a comprehensive suite of assays to investigate the potential of this compound as a PARP inhibitor and to assess its cellular effects on DNA repair pathways.
Introduction: The Benzamide Scaffold and PARP Inhibition
The benzamide moiety is a well-established pharmacophore present in numerous approved and investigational drugs. A significant class of benzamide-containing molecules are inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes. PARPs play a crucial role in DNA single-strand break repair through the base excision repair (BER) pathway.[1] By inhibiting PARP, small molecules can lead to the accumulation of unrepaired single-strand breaks, which can then be converted into more cytotoxic double-strand breaks during DNA replication. In cancer cells with pre-existing defects in double-strand break repair (e.g., those with BRCA1/2 mutations), this synthetic lethality approach can be highly effective.
Given the structural features of this compound, it is prudent to investigate its potential as a PARP inhibitor. The following sections outline a tiered approach to screen for this activity, from biochemical assays to cell-based functional assays.
Experimental Workflows
A logical progression of experiments is crucial for the efficient evaluation of this compound. The proposed workflow begins with direct biochemical assessment of PARP inhibition, followed by cellular assays to confirm target engagement and elucidate the functional consequences.
Caption: A general experimental workflow for biological activity evaluation.
Biochemical Assays: PARP Inhibition
The initial step is to determine if this compound directly inhibits the enzymatic activity of PARP proteins.
Protocol: Homogeneous PARP Activity Assay (AlphaLISA®)
This assay measures the addition of poly(ADP-ribose) (PAR) chains to a histone substrate by a PARP enzyme.
Principle: A PARP enzyme, a biotinylated histone substrate, and NAD+ are incubated. The resulting poly(ADP-ribosylated) histone is then detected using streptavidin-coated donor beads and an anti-PAR antibody conjugated to an acceptor bead. In the presence of an inhibitor, the PARP activity is reduced, leading to a decrease in the AlphaLISA® signal.[2]
Materials:
-
PARP1 or PARP2 enzyme
-
Biotinylated Histone H1
-
NAD+
-
This compound (dissolved in DMSO)
-
Assay Buffer
-
AlphaLISA® anti-PAR Acceptor beads
-
Streptavidin Donor beads
-
384-well white microplate
-
Plate reader capable of AlphaLISA® detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 384-well plate, add the PARP enzyme, biotinylated histone H1, and NAD+.
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Incubate for 60 minutes at room temperature to allow the enzymatic reaction to proceed.
-
Add the AlphaLISA® anti-PAR Acceptor beads and incubate for 60 minutes in the dark.
-
Add the Streptavidin Donor beads and incubate for another 30 minutes in the dark.
-
Read the plate on an AlphaLISA®-compatible plate reader.
Data Presentation:
Table 1: PARP1 Enzymatic Inhibition by this compound
| Compound Concentration (µM) | AlphaLISA® Signal (Counts) | % Inhibition |
|---|---|---|
| 0 (Vehicle) | 0 | |
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 |
| 100 | | |
Table 2: PARP2 Enzymatic Inhibition by this compound
| Compound Concentration (µM) | AlphaLISA® Signal (Counts) | % Inhibition |
|---|---|---|
| 0 (Vehicle) | 0 | |
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 |
| 100 | | |
Data Analysis: IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The percentage inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Cell-Based Assays: Target Engagement and Cellular Response
Following the confirmation of direct PARP inhibition, the next step is to assess the effects of this compound in a cellular context.
Protocol: PARP Trapping Assay (Fluorescence Polarization)
Some PARP inhibitors not only block the catalytic activity of PARP but also "trap" the enzyme on the DNA, which can be more cytotoxic than catalytic inhibition alone.
Principle: This assay utilizes a fluorescently labeled DNA oligonucleotide duplex. When PARP binds to this DNA, the polarization of the emitted fluorescence increases. A PARP inhibitor that causes trapping will enhance this binding and lead to a dose-dependent increase in fluorescence polarization.[2]
Materials:
-
Cancer cell line (e.g., HeLa or a BRCA-deficient line like CAPAN-1)
-
Fluorescently labeled DNA oligonucleotide duplex
-
Cell lysis buffer
-
This compound
-
Black, flat-bottom 96-well plate
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified time (e.g., 4 hours).
-
Lyse the cells and add the fluorescent DNA probe to the lysates.
-
Incubate to allow PARP binding to the probe.
-
Measure the fluorescence polarization using a plate reader.
Data Presentation:
Table 3: PARP Trapping Activity of this compound
| Compound Concentration (µM) | Fluorescence Polarization (mP) | Fold Change vs. Vehicle |
|---|---|---|
| 0 (Vehicle) | 1.0 | |
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 |
| 100 | | |
Signaling Pathway: DNA Damage Response
The inhibition of PARP is expected to disrupt the DNA damage response, leading to an accumulation of DNA damage.
Caption: Simplified DNA Damage Response Pathway.
Protocol: Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[3][4]
Principle: Cells are embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis. Damaged DNA, containing breaks and fragments, migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.[3]
Materials:
-
Cancer cell line
-
This compound
-
Comet assay kit (including lysis solution, electrophoresis buffer, and DNA stain)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Treat cells with this compound for a specified duration.
-
Harvest the cells and resuspend them in low-melting-point agarose.
-
Pipette the cell-agarose suspension onto a microscope slide and allow it to solidify.
-
Immerse the slides in lysis solution to remove cell membranes and proteins.
-
Place the slides in an electrophoresis tank filled with alkaline buffer and apply an electric field.
-
Stain the DNA with a fluorescent dye.
-
Visualize and quantify the comet tails using fluorescence microscopy and image analysis software.
Data Presentation:
Table 4: DNA Damage Induction by this compound (Comet Assay)
| Compound Concentration (µM) | Average Tail Moment | % DNA in Tail |
|---|---|---|
| 0 (Vehicle) | ||
| 0.1 | ||
| 1 | ||
| 10 |
| Positive Control (e.g., H2O2) | | |
Protocol: γH2AX Immunofluorescence Staining
The phosphorylation of histone H2AX (to form γH2AX) is an early cellular response to DNA double-strand breaks. The formation of γH2AX foci can be visualized and quantified by immunofluorescence microscopy.[3]
Principle: Cells are treated with the compound, fixed, and then permeabilized. A primary antibody specific for γH2AX is used to label the sites of DNA damage, followed by a fluorescently labeled secondary antibody. The number of fluorescent foci per nucleus is then quantified.
Materials:
-
Cancer cell line
-
This compound
-
Glass coverslips in a multi-well plate
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary anti-γH2AX antibody
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to attach.
-
Treat cells with this compound.
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary anti-γH2AX antibody.
-
Wash and incubate with the fluorescent secondary antibody and DAPI.
-
Mount the coverslips on microscope slides.
-
Image the cells and quantify the number of γH2AX foci per nucleus.
Data Presentation:
Table 5: γH2AX Foci Formation Induced by this compound
| Compound Concentration (µM) | Average γH2AX Foci per Nucleus |
|---|---|
| 0 (Vehicle) | |
| 0.1 | |
| 1 | |
| 10 |
| Positive Control (e.g., Etoposide) | |
Conclusion
The experimental design outlined in this document provides a robust framework for the initial biological characterization of this compound. By systematically progressing from biochemical to cell-based assays, researchers can efficiently determine if this compound acts as a PARP inhibitor and subsequently elucidates its cellular consequences on DNA damage and repair. The provided protocols and data presentation templates will ensure a standardized and comprehensive evaluation, paving the way for further preclinical development if promising activity is observed.
References
Application Notes and Protocols for the Scalable Synthesis of 4-fluoro-N,N-dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the scale-up synthesis of 4-fluoro-N,N-dimethylbenzamide, a versatile intermediate in pharmaceutical and agrochemical research. The protocol outlines two primary stages: the preparation of 4-fluorobenzoyl chloride from 4-fluorobenzoic acid, and the subsequent amidation with dimethylamine to yield the final product. This guide includes comprehensive experimental procedures, quantitative data summaries, and visual diagrams to ensure clarity, safety, and reproducibility in a research and development setting.
I. Overview of the Synthesis Pathway
The synthesis of this compound is a two-step process. The first step involves the conversion of 4-fluorobenzoic acid to the more reactive 4-fluorobenzoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂). The second step is the nucleophilic acyl substitution reaction of the resulting 4-fluorobenzoyl chloride with dimethylamine to form the desired N,N-dimethylbenzamide.
Application Notes and Protocols for the Purification of 4-fluoro-N,N-dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 4-fluoro-N,N-dimethylbenzamide, a key intermediate in various synthetic applications. The described methods, including recrystallization and flash column chromatography, are designed to yield high-purity material suitable for downstream applications in research and drug development.
Purification Overview and Data Summary
Effective purification is critical to ensure the quality and reliability of this compound for subsequent synthetic steps or biological assays. The choice of purification technique depends on the impurity profile of the crude material and the desired final purity. Below is a summary of expected outcomes from the two primary purification methods detailed in this document.
Table 1: Comparison of Purification Techniques for this compound
| Parameter | Crude Material | Recrystallization | Flash Column Chromatography |
| Purity (by HPLC, Area %) | ~85-95% | >98% | >99% |
| Typical Recovery (Yield) | N/A | 70-90% | 80-95% |
| Throughput | High | Medium to High | Low to Medium |
| Solvent Consumption | Low | Medium | High |
| Primary Impurity Removal | Removes most soluble and minor impurities. | Removes closely related and polar/non-polar impurities. | |
| Common Impurities | Starting materials (4-fluorobenzoyl chloride, dimethylamine), related benzamides, residual solvents. | Primarily residual solvent and trace soluble impurities. | Primarily residual solvent. |
Experimental Protocols
Method 1: Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.[1]
Protocol:
-
Solvent Selection: A suitable solvent system for this compound is a mixture of ethanol and water. The compound should be highly soluble in hot ethanol and sparingly soluble in cold water.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel to remove them.
-
Crystallization: Slowly add water dropwise to the hot solution until it becomes slightly cloudy, indicating the saturation point has been reached. Reheat the solution gently until it becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[2]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
dot
Caption: Workflow for the purification of this compound by recrystallization.
Method 2: Flash Column Chromatography
Flash column chromatography is a purification technique that uses a stationary phase (silica gel) and a mobile phase (solvent system) to separate compounds based on their polarity.[3]
Protocol:
-
Solvent System Selection: Determine an optimal solvent system using Thin Layer Chromatography (TLC). A common mobile phase for benzamides is a mixture of hexane and ethyl acetate.[4] For this compound, a gradient of 10% to 50% ethyl acetate in hexane is a good starting point.[5]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 9:1 hexane:ethyl acetate) and pack it into a glass column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity (e.g., from 10% to 50% ethyl acetate in hexane). Collect fractions in separate test tubes.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
dot
Caption: Workflow for the purification of this compound by flash column chromatography.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
Table 2: Analytical Methods for Purity Determination
| Analytical Technique | Purpose | Typical Parameters |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity and detect non-volatile impurities.[6] | Column: C18 reversed-phaseMobile Phase: Acetonitrile/Water gradientDetector: UV at 254 nm |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identify and quantify volatile impurities and residual solvents.[7] | Column: Capillary column (e.g., HP-5MS)Carrier Gas: HeliumDetector: Mass Spectrometer (MS) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm chemical structure and assess purity. | ¹H NMR, ¹³C NMR, and ¹⁹F NMR in a suitable deuterated solvent (e.g., CDCl₃). |
| Melting Point Analysis | A sharp melting point range close to the literature value indicates high purity.[2] | N/A |
dot
Caption: Logical flow for selecting purity analysis methods for this compound.
References
- 1. mt.com [mt.com]
- 2. youtube.com [youtube.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 4-fluoro-N,N-dimethylbenzamide for Analysis
Introduction
4-fluoro-N,N-dimethylbenzamide is a chemical intermediate of interest in pharmaceutical and agrochemical research and development. Accurate and sensitive quantification of this tertiary amide in various matrices is crucial for process monitoring, quality control, and metabolic studies. Due to its polarity and relatively low volatility, direct analysis by gas chromatography (GC) can be challenging. Derivatization is often employed to enhance its chromatographic properties and improve detection sensitivity.
This document provides detailed application notes and protocols for the derivatization of this compound for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). An alternative method for direct analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also presented.
Analytical Strategies
Two primary analytical strategies are outlined:
-
GC-MS following a two-step derivatization: This is a robust and widely applicable method. It involves the hydrolysis of the amide to its corresponding carboxylic acid, followed by esterification or silylation to produce a volatile derivative suitable for GC-MS analysis.
-
LC-MS/MS for direct analysis: This method offers a more direct approach, potentially reducing sample preparation time as derivatization may not be necessary.[1][2]
Method 1: GC-MS Analysis via Two-Step Derivatization
This method is based on the principle that amides can be hydrolyzed to carboxylic acids, which are then amenable to a variety of derivatization techniques to increase their volatility for GC analysis.[3][4][5]
Workflow for GC-MS Derivatization
Caption: Workflow for the GC-MS analysis of this compound.
Derivatization Pathway
Caption: Two-step derivatization pathway for this compound.
Experimental Protocols
Protocol 1.1: Acid-Catalyzed Hydrolysis
-
To 1 mL of the sample solution, add an equal volume of 6 M hydrochloric acid.
-
If the sample is in a non-aqueous solvent, evaporate the solvent and reconstitute in 1 mL of water before adding the acid.
-
Seal the reaction vial and heat at 100°C for 4-6 hours in a heating block or oven.
-
Cool the reaction mixture to room temperature.
-
Extract the resulting 4-fluorobenzoic acid by adding 2 mL of ethyl acetate and vortexing for 1 minute.
-
Centrifuge to separate the phases and carefully transfer the upper organic layer to a clean vial.
-
Repeat the extraction with another 2 mL of ethyl acetate and combine the organic layers.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. The dried residue is now ready for derivatization.
Protocol 1.2: Derivatization via Silylation
This protocol converts the carboxylic acid to its trimethylsilyl (TMS) ester.[6]
-
To the dried residue from the hydrolysis step, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (or another suitable solvent like acetonitrile).
-
Seal the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS.
Protocol 1.3: Derivatization via Methyl Esterification
This protocol converts the carboxylic acid to its methyl ester.[7][8][9]
-
To the dried residue from the hydrolysis step, add 200 µL of 14% Boron Trifluoride in Methanol (BF3-MeOH).
-
Seal the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of saturated sodium bicarbonate solution to neutralize the reaction.
-
Extract the methyl 4-fluorobenzoate with 1 mL of hexane or ethyl acetate.
-
Vortex and centrifuge to separate the phases.
-
Transfer the upper organic layer to a GC vial for analysis.
GC-MS Parameters
| Parameter | Value |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Injection Mode | Splitless |
| Injector Temp. | 250°C |
| Oven Program | Initial 80°C, hold 1 min, ramp to 280°C at 15°C/min, hold 5 min |
| Carrier Gas | Helium, 1.0 mL/min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-450 |
| Expected Derivatives | TMS-ester of 4-fluorobenzoic acid or Methyl 4-fluorobenzoate |
Note: These parameters should be optimized for the specific instrument and application.
Method 2: LC-MS/MS Direct Analysis
For rapid screening and quantification, LC-MS/MS provides a powerful alternative that may not require derivatization, thus simplifying sample preparation.
Workflow for LC-MS/MS Analysis
References
- 1. rsc.org [rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. How could you convert N-methylbenzamide to the following compound... | Study Prep in Pearson+ [pearson.com]
- 4. How could you convert N-methylbenzamide to the following compound... | Study Prep in Pearson+ [pearson.com]
- 5. How would you make the following compounds from N-benzylbenzamide... | Study Prep in Pearson+ [pearson.com]
- 6. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02005C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
safe handling and storage procedures for 4-fluoro-N,N-dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of 4-fluoro-N,N-dimethylbenzamide. The information is compiled to ensure the safety of laboratory personnel and the integrity of research outcomes.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its proper handling and use in experimental settings.
| Property | Value |
| CAS Number | 24167-56-4 |
| Molecular Formula | C₉H₁₀FNO |
| Boiling Point | 269.4°C at 760 mmHg[1] |
Hazard Identification and Safety Precautions
This compound is a chemical that requires careful handling to avoid potential health hazards. The following table summarizes the known hazards associated with this compound and its close analogs.
| Hazard | Description | GHS Hazard Statement |
| Skin Irritation | Causes skin irritation. | H315 |
| Eye Irritation | Causes serious eye irritation. | H319 |
| Respiratory Irritation | May cause respiratory irritation. | H335 |
| Acute Oral Toxicity | Harmful if swallowed. | H302 |
The hazard information is based on data for similar compounds like N,N-Dimethylbenzamide and 4-Fluoro-N-methoxy-N-methylbenzamide as a comprehensive safety data sheet for this compound was not available in the search results.[2][3]
Personal Protective Equipment (PPE):
To mitigate the risks associated with handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[2][4]
-
Skin and Body Protection: A lab coat or other suitable protective clothing.[2]
-
Respiratory Protection: In case of inadequate ventilation or when handling powders, a suitable respirator should be used.[2][4]
Experimental Protocols
The following protocols provide a framework for the safe handling of this compound in a laboratory setting.
3.1. General Handling Protocol
This protocol outlines the essential steps for safely handling this compound during routine laboratory procedures.
3.2. Storage Protocol
Proper storage is crucial to maintain the chemical's stability and prevent accidental exposure.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area.[5][6] Keep containers tightly closed when not in use.[5][6]
-
Incompatible Materials: Store away from strong oxidizing agents.[5][6]
-
Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and any relevant hazard warnings.
Emergency Procedures
In the event of an emergency, follow these procedures.
4.1. First-Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[7]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7]
4.2. Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment. Ensure adequate ventilation.[2]
-
Environmental Precautions: Prevent the chemical from entering drains or waterways.[2]
-
Containment and Cleanup: For spills, use an absorbent material to collect the substance. Place the waste in a sealed container for proper disposal.[8]
The logical relationship for responding to an accidental release is illustrated below.
By adhering to these guidelines, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. fishersci.com [fishersci.com]
- 6. 4-Amino-N,N-dimethylbenzamide, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Troubleshooting & Optimization
Technical Support Center: 4-fluoro-N,N-dimethylbenzamide Synthesis
Welcome to the technical support center for the synthesis of 4-fluoro-N,N-dimethylbenzamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: There are two main synthetic pathways for the preparation of this compound:
-
Amide coupling of 4-fluorobenzoic acid: This involves the reaction of 4-fluorobenzoic acid with dimethylamine in the presence of a coupling reagent. This is often the preferred method due to its procedural simplicity.
-
Acyl chloride-mediated synthesis: This route involves the conversion of 4-fluorobenzoic acid to 4-fluorobenzoyl chloride, which is then reacted with dimethylamine. This is a very common and cost-effective method.
Q2: I am seeing poor yield in my reaction. What are the likely causes?
A2: Low yield can stem from several factors:
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Inefficient activation of the carboxylic acid: If you are using a coupling reagent, it may not be effective under your reaction conditions.
-
Impure starting materials: The purity of 4-fluorobenzoic acid, dimethylamine, and any reagents used is critical.
-
Suboptimal reaction conditions: Temperature, reaction time, and solvent can all significantly impact the yield.
-
Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Workup and purification losses: Product may be lost during extraction, washing, and chromatography steps.
Q3: What are some common impurities I should look out for?
A3: Common impurities can include unreacted starting materials (4-fluorobenzoic acid), byproducts from the coupling reagent, and potential side-products from the reaction of dimethylamine with other electrophiles. If preparing the acyl chloride in situ, residual chlorinating agent or its byproducts can also be present.
Troubleshooting Guides
Issue 1: Low Yield in Amide Coupling Reactions
If you are experiencing low yields when coupling 4-fluorobenzoic acid with dimethylamine, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ineffective Coupling Reagent | Switch to a different class of coupling reagent (e.g., from a carbodiimide like EDC to a phosphonium salt like PyBOP). | Improved conversion of the carboxylic acid to the amide. |
| Suboptimal Reaction Temperature | Vary the reaction temperature. While many couplings are run at room temperature, some may benefit from cooling to 0°C to reduce side reactions, or gentle heating to drive the reaction to completion. | Increased reaction rate and/or selectivity. |
| Incorrect Stoichiometry | Ensure the stoichiometry of the coupling reagent and base (if used) is correct. Typically, slight excesses of the coupling reagent and amine are used. | Drive the reaction equilibrium towards the product. |
| Presence of Water | Ensure all glassware is dry and use anhydrous solvents. Water can hydrolyze the activated carboxylic acid intermediate. | Minimized hydrolysis of the activated intermediate, leading to higher yield. |
Issue 2: Incomplete Conversion of 4-fluorobenzoyl chloride
When reacting 4-fluorobenzoyl chloride with dimethylamine, incomplete conversion can be a problem. Here are some solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Dimethylamine | Use a slight excess of dimethylamine (e.g., 1.1-1.2 equivalents) to ensure the complete consumption of the acyl chloride. | Drive the reaction to completion. |
| Inadequate Mixing | Ensure vigorous stirring, especially if the reaction is heterogeneous. | Improved reaction kinetics and complete conversion. |
| Reaction Temperature Too Low | While the reaction is typically fast, performing it at 0°C and allowing it to slowly warm to room temperature can ensure a controlled and complete reaction. | Full conversion of the acyl chloride to the amide. |
| Presence of a Scavenger | Use a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct, which can protonate dimethylamine and render it unreactive. | Maintain a sufficient concentration of free dimethylamine to react. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Amide Coupling
This protocol outlines a general procedure for the amide coupling of 4-fluorobenzoic acid and dimethylamine using HATU as the coupling reagent.
-
Reaction Setup: To a solution of 4-fluorobenzoic acid (1.0 eq) in anhydrous DMF (0.5 M), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Addition of Amine: Add a solution of dimethylamine (1.2 eq) in THF to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[1]
Protocol 2: Synthesis of this compound via 4-fluorobenzoyl chloride
This protocol describes the synthesis starting from 4-fluorobenzoyl chloride.
-
Reaction Setup: Dissolve dimethylamine (2.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or THF in a flask cooled to 0°C.
-
Addition of Acyl Chloride: Slowly add a solution of 4-fluorobenzoyl chloride (1.0 eq) in the same solvent to the dimethylamine solution.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to yield the product. Further purification can be achieved by recrystallization or column chromatography if necessary.
Visualizing the Workflow
Caption: Synthetic routes to this compound.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Synthesis of 4-fluoro-N,N-dimethylbenzamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-fluoro-N,N-dimethylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method is the acylation of dimethylamine with 4-fluorobenzoyl chloride. This reaction, often carried out under Schotten-Baumann conditions, involves the nucleophilic attack of dimethylamine on the carbonyl carbon of 4-fluorobenzoyl chloride, leading to the formation of the corresponding amide. A base is typically used to neutralize the hydrochloric acid byproduct.
Q2: What are the primary starting materials for this synthesis?
A2: The primary starting materials are 4-fluorobenzoyl chloride and dimethylamine. 4-fluorobenzoyl chloride can be purchased commercially or prepared from 4-fluorobenzoic acid using a chlorinating agent such as thionyl chloride or oxalyl chloride.
Q3: Why is a base necessary in this reaction?
A3: The reaction of an acyl chloride with an amine produces one equivalent of hydrochloric acid (HCl). The base is crucial to neutralize this acid. If not neutralized, the HCl will react with the basic dimethylamine to form dimethylammonium chloride, a salt that is not nucleophilic and will not react with the 4-fluorobenzoyl chloride, thus reducing the yield of the desired product.
Q4: What are some common challenges in this synthesis?
A4: Common challenges include the hydrolysis of the starting material, 4-fluorobenzoyl chloride, incomplete reactions, and difficulty in removing all impurities during workup and purification.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low Yield of Product | 1. Hydrolysis of 4-fluorobenzoyl chloride: The acyl chloride is moisture-sensitive and can hydrolyze to the unreactive 4-fluorobenzoic acid. | - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents.- If using an aqueous base, add the 4-fluorobenzoyl chloride slowly to the reaction mixture at a low temperature (e.g., 0 °C) to minimize its exposure to water. |
| 2. Incomplete reaction: The reaction may not have gone to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).- Ensure the correct stoichiometry of reactants is used; a slight excess of dimethylamine may be beneficial.- Allow for sufficient reaction time. | |
| 3. Protonation of dimethylamine: Insufficient base to neutralize the HCl byproduct leads to the formation of the unreactive dimethylammonium salt. | - Use at least one equivalent of a suitable base (e.g., triethylamine, pyridine, or an aqueous base like NaOH). A slight excess of the base can be beneficial.- Ensure efficient mixing, especially in biphasic reactions, to facilitate neutralization. | |
| Product is Contaminated with Starting Material (4-fluorobenzoyl chloride) | Incomplete reaction or insufficient reaction time. | - Increase the reaction time and monitor by TLC or GC-MS until the starting material is consumed.- During workup, quenching the reaction with a mild aqueous base can help to hydrolyze any remaining 4-fluorobenzoyl chloride to the more easily removable 4-fluorobenzoic acid. |
| Product is Contaminated with 4-fluorobenzoic acid | 1. Hydrolysis of 4-fluorobenzoyl chloride before or during the reaction. | - Follow the recommendations to prevent hydrolysis of the acyl chloride.- During the aqueous workup, wash the organic layer with a mild basic solution (e.g., saturated sodium bicarbonate) to extract the acidic 4-fluorobenzoic acid into the aqueous layer. |
| 2. Incomplete conversion of 4-fluorobenzoic acid to 4-fluorobenzoyl chloride in the preceding step. | - Ensure the complete conversion of the carboxylic acid to the acyl chloride before proceeding with the amidation reaction. | |
| Presence of an Ammonium Salt in the Product | Inefficient removal of the dimethylammonium chloride salt during workup. | - Perform a thorough aqueous workup. Washing the organic layer with water will help to remove water-soluble salts. |
| Difficulty in Product Purification | The crude product contains a mixture of the desired amide and side products. | - Purification can typically be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel. |
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (Crude) | Purity after Purification |
| This compound | C₉H₁₀FNO | 167.18 | 80-95% | >98% |
| 4-fluorobenzoic acid | C₇H₅FO₂ | 140.11 | Variable | - |
| 4-fluorobenzoyl chloride | C₇H₄ClFO | 158.56 | - | - |
| Dimethylammonium chloride | C₂H₈ClN | 81.54 | - | - |
Experimental Protocols
Synthesis of this compound
This protocol is based on standard Schotten-Baumann reaction conditions, analogous to the synthesis of similar amides from acyl chlorides.
Materials and Equipment:
-
Reagents: 4-fluorobenzoyl chloride (≥98%), Dimethylamine (2.0 M solution in THF or as gas), Triethylamine (≥99%), Dichloromethane (DCM, anhydrous), 1 M Hydrochloric acid, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice bath, separatory funnel, rotary evaporator, standard glassware for purification.
Procedure:
-
Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath.
-
Reagent Addition: To the flask, add a solution of dimethylamine (1.2 equivalents) and triethylamine (1.2 equivalents) in 100 mL of anhydrous dichloromethane (DCM).
-
Addition of Acyl Chloride: Dissolve 4-fluorobenzoyl chloride (1.0 equivalent) in 50 mL of anhydrous DCM and add it to the dropping funnel. Add the 4-fluorobenzoyl chloride solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of 1 M HCl (to remove excess amines), 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: The crude this compound can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.
Visualizations
Caption: Synthesis pathway and common side reactions.
Caption: Troubleshooting workflow for the synthesis.
Technical Support Center: Chromatography Purification of 4-fluoro-N,N-dimethylbenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-fluoro-N,N-dimethylbenzamide by chromatography. The following information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?
A good starting point for developing a solvent system for benzamide derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[1] It is highly recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value between 0.2 and 0.4 for this compound to ensure good separation on the column.[1]
Q2: My crude this compound is an oil. How should I load it onto the silica gel column?
If your crude product is an oil, you can dissolve it in a minimal amount of a volatile solvent, such as dichloromethane or the mobile phase itself, before loading it onto the column.[1] Alternatively, you can use a "dry loading" technique.[2] This involves dissolving the oily product in a suitable solvent, adding a small amount of silica gel to this solution, and then evaporating the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.[2]
Q3: I am not seeing any spots on my TLC plate after developing and visualizing under UV light. What could be the issue?
There are several potential reasons for not observing spots on a TLC plate:
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The compound is not UV-active: While many aromatic compounds are UV-active, it's possible that this compound is not strongly absorbing at the wavelength of your UV lamp. Try using an alternative visualization method, such as staining with potassium permanganate or iodine vapor.[3]
-
The sample is too dilute: The concentration of your compound may be too low to be detected. Try concentrating your sample or spotting the TLC plate multiple times in the same location, allowing the solvent to dry between applications.[4][5]
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The compound is volatile: The compound may have evaporated from the TLC plate during development or drying.[3]
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The solvent level in the developing chamber was too high: If the solvent level is above the spotting line, the compound will dissolve into the solvent reservoir instead of moving up the plate.[4]
Q4: My purified this compound shows impurities in the final analysis. What could have gone wrong?
Post-purification impurities can arise from several sources:
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Co-eluting impurities: An impurity may have a very similar Rf value to your product in the chosen solvent system, causing it to elute at the same time. Optimizing the solvent system through systematic TLC trials is crucial for achieving good separation.[1]
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Column overloading: Loading too much crude material onto the column can lead to poor separation and contamination of fractions. A general guideline is to use a silica gel to crude material ratio of at least 30:1 (w/w), and increase this for difficult separations.[1]
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Compound degradation on silica gel: Some compounds can decompose on the acidic surface of silica gel.[6] You can test for this by running a 2D TLC.[7] If degradation is observed, consider using a deactivated stationary phase, such as alumina, or adding a small amount of a base like triethylamine (0.1-1%) to your mobile phase.[6][8]
Troubleshooting Guides
Problem 1: Poor Separation of Product and Impurities
If you are observing overlapping spots on your TLC or broad, mixed fractions from your column, consider the following:
| Potential Cause | Recommended Solution |
| Inadequate Solvent System | Systematically test a range of solvent polarities using TLC. For benzamides, varying the ratio of hexane/ethyl acetate is a good starting point.[1] Aim for an Rf of 0.2-0.4 for the product.[1] |
| Column Overloading | Reduce the amount of crude material loaded onto the column. A silica-to-sample ratio of 30:1 to 100:1 (w/w) is recommended.[1] |
| Improper Column Packing | Ensure the silica gel is packed uniformly as a slurry to avoid channeling. The column should never be allowed to run dry.[1] |
| Compound Degradation | Perform a 2D TLC to check for on-plate degradation.[7] If degradation occurs, consider using a less acidic stationary phase like alumina or adding a modifier like triethylamine to the eluent.[6] |
Problem 2: Streaking or Tailing of the Product Spot/Band
Streaking can lead to poor resolution and impure fractions. Here are some common causes and solutions:
| Potential Cause | Recommended Solution |
| Sample Overloading | The sample is too concentrated. Dilute the sample solution before spotting on the TLC plate or loading onto the column.[3][4] |
| Compound Insolubility | The compound may have poor solubility in the mobile phase, causing it to streak. Choose a solvent system in which the compound is more soluble.[6] |
| Acidic or Basic Nature of the Compound | The tertiary amine in this compound can interact with the acidic silica gel, causing tailing. Add a small amount of a basic modifier, such as triethylamine (0.1-2%) or ammonia in methanol (1-10%), to the mobile phase to improve the peak shape.[3] |
| High Polarity of the Compound | If the compound is highly polar and streaks at the baseline, a more polar solvent system is needed. For extremely polar compounds, a reverse-phase (e.g., C18) stationary phase might be necessary.[3] |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
Objective: To identify an optimal mobile phase for the column chromatography purification of this compound.
Materials:
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TLC plates (silica gel 60 F254)
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TLC developing chamber
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Capillary tubes for spotting
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Crude this compound
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Various solvents (e.g., n-hexane, ethyl acetate, dichloromethane)
-
UV lamp (254 nm)
Methodology:
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Prepare a dilute solution of the crude product in a volatile solvent like dichloromethane.
-
Using a capillary tube, carefully spot the solution onto the baseline of a TLC plate. Keep the spot as small as possible.[9]
-
Prepare a small amount of a test solvent system (e.g., 10% ethyl acetate in hexane) and pour it into the developing chamber to a depth of about 0.5 cm.
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Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.[4] Close the chamber.
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Allow the solvent front to travel up the plate until it is about 1 cm from the top.
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Remove the plate, mark the solvent front with a pencil, and allow it to dry completely.
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Visualize the separated spots under a UV lamp.
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Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[1]
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Adjust the polarity of the solvent system to achieve an Rf value of approximately 0.2-0.4 for the this compound spot.[1]
Protocol 2: Silica Gel Flash Column Chromatography
Objective: To purify crude this compound using flash column chromatography.
Materials:
-
Glass chromatography column
-
Silica gel (for flash chromatography)
-
Sand
-
Optimized mobile phase (from TLC analysis)
-
Crude this compound
-
Collection tubes
-
TLC analysis setup (for monitoring fractions)
Methodology:
-
Column Packing:
-
Secure the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the mobile phase and pour it into the column.
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Allow the silica gel to settle, ensuring a uniform and level bed. Drain the excess solvent until it is just above the silica surface. Do not let the column run dry.[1]
-
Add a thin protective layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure to the top of the column (if using flash chromatography) to achieve a steady flow rate.[2]
-
Begin collecting fractions in test tubes.
-
-
Monitoring:
-
Monitor the elution of the product by performing TLC analysis on the collected fractions.
-
Spot every few fractions on a TLC plate to identify which ones contain the pure product.
-
-
Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Visualizations
Caption: Troubleshooting logic for poor separation in column chromatography.
Caption: Experimental workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 3. silicycle.com [silicycle.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. youtube.com [youtube.com]
improving the stability of 4-fluoro-N,N-dimethylbenzamide in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 4-fluoro-N,N-dimethylbenzamide in solution. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The two main degradation pathways for this compound are hydrolysis and photodegradation.
-
Hydrolysis: The amide bond can be cleaved by water, a reaction that is catalyzed by both acids and bases, to yield 4-fluorobenzoic acid and dimethylamine.[1][2] Tertiary amides, such as this compound, are generally more resistant to hydrolysis than primary and secondary amides due to steric hindrance.[3]
-
Photodegradation: Aromatic amides can degrade upon exposure to light, particularly UV radiation.[3][4] This can occur through a process known as photo-Fries rearrangement, leading to the formation of 2-amino- and 4-amino-benzophenone derivatives.[3] Degradation can also proceed via free radical mechanisms.[3][4]
Q2: How does the fluoro-substituent at the para-position affect the stability of the amide bond?
A2: The fluorine atom at the para-position is an electron-withdrawing group. This can influence the electron density of the aromatic ring and the carbonyl group, potentially affecting the rate of hydrolysis. Generally, electron-withdrawing groups can make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, which may increase the rate of hydrolysis compared to unsubstituted N,N-dimethylbenzamide.
Q3: What are the initial signs of degradation in my this compound solution?
A3: Initial signs of degradation can include a change in the solution's appearance, such as developing a yellow tint, or the formation of precipitates. For more precise detection, analytical techniques like High-Performance Liquid Chromatography (HPLC) are necessary to identify and quantify the appearance of degradation products.[5]
Troubleshooting Guide
Issue: My this compound solution is showing signs of degradation (e.g., color change, precipitation) over a short period.
| Potential Cause | Troubleshooting Steps |
| pH-Mediated Hydrolysis | The pH of your solution may be too acidic or basic, accelerating hydrolysis. Determine the pH of your solution. If it is outside the optimal stability range (typically near neutral for amides), adjust the pH using an appropriate buffer system. |
| Photodegradation | The solution may be exposed to excessive light. Protect your solution from light by using amber-colored vials or by wrapping the container in aluminum foil.[6] |
| Inappropriate Solvent | The solvent system may be promoting degradation. Ensure the solvent is of high purity and consider the use of co-solvents that may enhance stability.[7] |
| Presence of Contaminants | Contaminants in the solvent or on the glassware could be catalyzing degradation. Use high-purity solvents and thoroughly clean all glassware before use. |
Issue: I am observing unexpected peaks in the chromatogram of my this compound solution during HPLC analysis.
| Potential Cause | Troubleshooting Steps |
| Formation of Degradation Products | The unexpected peaks are likely degradation products. To confirm this, a forced degradation study should be performed to intentionally generate these products and confirm their retention times.[8] |
| Interaction with Excipients | If your formulation contains excipients, they may be interacting with the this compound. Analyze a placebo formulation (containing all excipients except the active ingredient) to identify any peaks originating from the excipients themselves. |
| Contamination from the HPLC System | The peaks could be from contaminants in the mobile phase or from carryover from previous injections. Run a blank injection of the mobile phase to check for system contamination. |
Strategies for Improving Stability
To enhance the stability of this compound in solution, a multi-faceted approach is recommended, focusing on controlling pH, protecting from light, and selecting appropriate excipients.
pH Control and Buffer Selection
Controlling the pH is critical to minimize hydrolysis. Amides are generally most stable at a neutral pH. The selection of an appropriate buffer system is crucial for maintaining the desired pH.[9]
Table 1: Common Buffer Systems for Parenteral Formulations [9][10]
| Buffer System | pKa | Buffering Range | Comments |
| Phosphate | 2.15, 7.20, 12.35 | 6.2-8.2 | Commonly used, but can have issues with protein aggregation in some cases. |
| Citrate | 3.13, 4.76, 6.40 | 2.5-6.5 | Can induce gelation at high protein concentrations.[9] |
| Acetate | 4.76 | 3.7-5.6 | Volatile, which can lead to pH shifts during lyophilization.[9] |
| Histidine | 6.04 | 5.5-6.5 | Increasingly used as an alternative to phosphate and citrate.[5] |
| Tromethamine (Tris) | 8.06 | 7.5-9.0 | Can be a better stabilizer than phosphate for some proteins at high temperatures.[9] |
Photostabilization
Protection from light is essential to prevent photodegradation. The following strategies can be employed:
-
Light-Protective Packaging: Store solutions in amber glass vials or other containers that block UV and visible light.[6]
-
Addition of Antioxidants and Light Stabilizers: Certain excipients can help mitigate photodegradation.
Table 2: Examples of Photostabilizing Excipients
| Excipient Class | Examples | Mechanism of Action |
| Antioxidants | Ascorbic Acid (Vitamin C), Tocopherol (Vitamin E), Butylated Hydroxytoluene (BHT) | Scavenge free radicals generated during photo-oxidation.[11][12] |
| Light Stabilizers | Hindered Amine Light Stabilizers (HALS), Benzophenones, Benzotriazoles | Absorb UV radiation and dissipate the energy as heat, or scavenge free radicals.[11][13] |
Experimental Protocols
Protocol for a Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[8]
Objective: To generate the likely degradation products of this compound under various stress conditions.
Materials:
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This compound
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1 M Hydrochloric Acid (HCl)
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1 M Sodium Hydroxide (NaOH)
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30% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
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pH meter
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Heating block or water bath
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Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of this compound in a solution of 0.1 M HCl. Heat the solution at 60°C for 24 hours. Take samples at regular intervals, neutralize with NaOH, and analyze by HPLC.
-
Base Hydrolysis: Dissolve a known amount of this compound in a solution of 0.1 M NaOH. Heat the solution at 60°C for 24 hours. Take samples at regular intervals, neutralize with HCl, and analyze by HPLC.
-
Oxidative Degradation: Dissolve a known amount of this compound in a solution containing 3% H₂O₂. Keep the solution at room temperature for 24 hours. Take samples at regular intervals and analyze by HPLC.
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Thermal Degradation: Store a solid sample of this compound at 80°C for 48 hours. Also, prepare a solution of the compound in a suitable solvent and heat at 60°C for 48 hours. Analyze the samples by HPLC.
-
Photodegradation: Expose a solution of this compound in a quartz cuvette to a light source in a photostability chamber. The exposure should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8] Analyze the samples by HPLC.
Protocol for Developing a Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.[3][14]
Initial Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm (or the λmax of this compound)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Development and Validation:
-
Inject a standard solution of this compound to determine its retention time.
-
Inject the samples generated from the forced degradation study.
-
Evaluate the chromatograms for the separation of the parent peak from the degradation product peaks.
-
Optimize the mobile phase composition, gradient, and flow rate to achieve adequate resolution (Rs > 1.5) between all peaks.
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[15]
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for improving stability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. avantorsciences.com [avantorsciences.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. CN105037178B - Complex antioxidant composition for preventing aromatic amine from discoloring - Google Patents [patents.google.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. japsonline.com [japsonline.com]
Technical Support Center: 4-Fluoro-N,N-dimethylbenzamide NMR Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the NMR analysis of 4-fluoro-N,N-dimethylbenzamide.
Troubleshooting Guide: Resolving Peak Splitting in the ¹H NMR Spectrum
Researchers may encounter complex peak splitting in the ¹H NMR spectrum of this compound, particularly concerning the N,N-dimethyl protons and the aromatic protons. This guide provides a systematic approach to understanding and resolving these issues.
Issue 1: Splitting of the N,N-dimethyl Proton Signals
Symptom: Instead of a single sharp singlet for the six methyl protons, you observe two distinct singlets, a broad singlet, or in some reported cases, what might be misinterpreted as a triplet.
Cause: This phenomenon is due to hindered rotation around the amide C-N bond. The partial double bond character of this bond makes the two methyl groups chemically non-equivalent at room temperature. One methyl group is cis to the carbonyl oxygen, and the other is trans, leading to different chemical shifts.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for the N,N-dimethyl proton signals.
Experimental Protocol: Variable Temperature (VT) ¹H NMR
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
High-Temperature Spectra: Gradually increase the sample temperature in the NMR spectrometer in increments of 10-20 °C (e.g., 40 °C, 60 °C, 80 °C). Acquire a spectrum at each temperature after allowing the sample to equilibrate for 5-10 minutes.
-
Coalescence Temperature: Note the temperature at which the two methyl signals broaden and merge into a single broad peak. This is the coalescence temperature (Tc).
-
High-Temperature Limit: Continue increasing the temperature until the single peak becomes a sharp singlet, indicating fast rotation on the NMR timescale.
-
Low-Temperature Spectra (Optional): If the signals are broad at room temperature, decreasing the temperature (e.g., 0 °C, -20 °C) can slow the exchange rate and resolve the broad peak into two distinct singlets.
| Temperature | Expected Observation for N,N-dimethyl Protons |
| Low Temperature | Two sharp singlets |
| Room Temperature | Two singlets or one broad singlet |
| Coalescence (Tc) | One very broad singlet |
| High Temperature | One sharp singlet |
Issue 2: Complex Splitting in the Aromatic Region
Symptom: The aromatic region (typically ~7.0-7.8 ppm) shows a complex multiplet that is difficult to interpret as simple doublets or triplets.
Cause: The four aromatic protons form a complex spin system (AA'BB'X) due to:
-
¹H-¹H Coupling: Protons couple to their neighbors (ortho, meta, and para couplings).
-
¹H-¹⁹F Coupling: The fluorine atom (spin I = 1/2) couples to the aromatic protons over multiple bonds.
Troubleshooting Workflow:
Technical Support Center: Synthesis of Halogenated N,N-Dimethylbenzamides
Welcome to the technical support center for the synthesis of halogenated N,N-dimethylbenzamides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and find answers to frequently asked questions encountered during their synthetic work.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis of halogenated N,N-dimethylbenzamides.
Issue 1: Low or No Product Yield
Q: I am getting a very low yield of my desired halogenated N,N-dimethylbenzamide. What are the potential causes and how can I improve it?
A: Low yields are a common issue and can stem from several factors throughout the experimental process. Here’s a systematic approach to troubleshooting:
-
Reagent Quality and Reaction Conditions:
-
Moisture: The presence of water can hydrolyze the intermediate acyl chloride back to the carboxylic acid, preventing the reaction with dimethylamine. Ensure all glassware is oven-dried, and use anhydrous solvents.[1]
-
Purity of Starting Materials: Impurities in the halogenated benzoic acid or the aminating agent can lead to side reactions. Check the purity of your starting materials before beginning the synthesis.
-
Activity of Coupling Reagents: If you are using a coupling reagent-based method, ensure your coupling reagents (e.g., DCC, HOBt) are fresh and have not degraded.
-
-
Reaction Pathway Specifics:
-
Acyl Chloride Formation (Thionyl Chloride Method):
-
Incomplete Conversion: The conversion of the carboxylic acid to the acyl chloride might be incomplete. Ensure an excess of thionyl chloride is used and that the reaction is allowed to proceed for a sufficient amount of time, often with gentle heating.[2] A catalytic amount of DMF can also be used to facilitate this conversion.[2]
-
Side Reactions: Halogenated benzaldehydes, if present as an impurity, can undergo chlorination to form byproducts that are difficult to separate.[3]
-
-
Amide Coupling:
-
Temperature Control: The addition of the acyl chloride to the dimethylamine solution should be done at a low temperature (e.g., 0-15 °C) to control the exothermicity of the reaction and minimize side reactions.[2]
-
Base Stoichiometry: An adequate amount of base (like triethylamine or pyridine) is crucial to neutralize the HCl generated during the reaction.[1][4] If the HCl is not neutralized, it will protonate the dimethylamine, rendering it non-nucleophilic.[1]
-
-
A logical workflow for troubleshooting low yields is presented below:
Issue 2: Difficulty in Product Purification
Q: My crude product is an oil and is difficult to purify. What steps can I take?
A: The presence of impurities often results in the product being an oil instead of a solid. Here are some purification strategies:
-
Work-up Procedure:
-
Acid/Base Washes: Wash the organic layer with a dilute acid solution (e.g., 1N HCl) to remove any unreacted amine and excess base.[2] A subsequent wash with a dilute base solution (e.g., 1N NaOH or saturated sodium bicarbonate) will remove any unreacted carboxylic acid.[2][5]
-
Brine Wash: A final wash with brine (saturated NaCl solution) helps to remove residual water and break up any emulsions that may have formed.[5][6]
-
-
Crystallization:
-
Inducing Crystallization: If the product is an oil, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure product.
-
Solvent Selection: For recrystallization, choose a solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvent systems include ethanol/water or ethyl acetate/hexanes.[1]
-
-
Chromatography: If crystallization is unsuccessful, column chromatography on silica gel is a reliable method for purifying non-polar to moderately polar compounds.
Issue 3: Formation of Side Products
Q: I am observing significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?
A: Side reactions can significantly lower the yield and complicate purification. Here are some common side reactions:
-
Hydrolysis of Acyl Chloride: As mentioned, any moisture in the reaction can lead to the hydrolysis of the acyl chloride. Maintaining anhydrous conditions is critical.[1]
-
Ring Halogenation: Under certain conditions, particularly with electron-rich aromatic systems, ring halogenation can occur as a side reaction.[7] Careful control of reagents and reaction conditions is necessary to avoid this.
-
N-Acylurea Formation (with DCC coupling): When using dicyclohexylcarbodiimide (DCC) as a coupling agent, the O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct, which can be difficult to remove.[1] The addition of 1-hydroxybenzotriazole (HOBt) can suppress this side reaction by forming an active ester that is more reactive towards the amine.[1][8]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing halogenated N,N-dimethylbenzamides?
Q2: How does the position and nature of the halogen substituent affect the reaction?
A2: The electronic properties of the halogen substituent can influence the reactivity of the benzoic acid and its derivatives. Electron-withdrawing halogens (like F and Cl) can increase the electrophilicity of the carbonyl carbon in the acyl chloride, potentially making it more reactive towards nucleophiles.[11] However, steric hindrance from ortho-substituents can decrease the reaction rate.[11]
Q3: What are some suitable coupling reagents for this synthesis if I want to avoid using thionyl chloride?
A3: Several coupling reagents can facilitate the direct amidation of carboxylic acids. Common choices include:
-
Carbodiimides: Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used, often with additives like HOBt or Oxyma to improve efficiency and reduce side reactions.[8][12]
-
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also effective.[12]
-
Uronium/Aminium Salts: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents.[8][12]
Q4: How can I characterize my final product?
A4: The structure and purity of the final halogenated N,N-dimethylbenzamide can be confirmed using standard spectroscopic techniques:
-
NMR Spectroscopy: ¹H NMR will show characteristic peaks for the aromatic protons and the two N-methyl groups. Due to restricted rotation around the C-N amide bond, the two methyl groups may appear as two distinct singlets.[13] ¹³C NMR will show the carbonyl carbon signal typically around 170 ppm, in addition to the aromatic and methyl carbon signals.[14]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1630-1680 cm⁻¹ is characteristic of the C=O stretch of a tertiary amide.
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-3-fluoro-N,N-dimethylbenzamide via Acyl Chloride Intermediate [2]
This protocol is adapted from a literature procedure.[2]
Step 1: Formation of 4-bromo-3-fluorobenzoyl chloride
-
To a suspension of 4-bromo-3-fluorobenzoic acid (1.0 eq) in thionyl chloride (SOCl₂) (5 mL per gram of acid), add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.05 eq) at 10-15 °C.
-
Heat the reaction mixture to 80 °C for 2 hours. The mixture should become a clear solution.
-
Remove the excess SOCl₂ under reduced pressure.
-
Add anhydrous toluene and concentrate again under reduced pressure. Repeat this step two more times to ensure the complete removal of residual SOCl₂.
Step 2: Amide Formation
-
In a separate flask, prepare a mixture of dimethylamine hydrochloride (2.0 eq) and triethylamine (4.0 eq) in anhydrous dichloromethane (DCM).
-
Cool this mixture to 0 °C in an ice bath.
-
Dissolve the crude 4-bromo-3-fluorobenzoyl chloride from Step 1 in anhydrous DCM and add it dropwise to the stirred dimethylamine mixture at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 10-15 °C for 2 hours.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with 1N HCl, 1N NaOH, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of halogenated N,N-dimethylbenzamides based on literature precedents. Actual yields may vary depending on the specific substrate and experimental setup.
| Starting Material | Method | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-bromo-3-fluorobenzoic acid | Acyl Chloride | SOCl₂, Dimethylamine HCl, Et₃N | DCM | 0-15 | 2 | 99 | [2] |
| 3-Aminobenzamide | Acylation | Chloroacetyl chloride, Et₃N | DMF | 0-RT | 2-12 | 50-70 | [4][5] |
| Benzoic Acid | DCC Coupling | DCC, HOBt, Aniline | Dichloromethane | Reflux | 12 | Low | [15] |
| Benzoic Acid | Boric Acid Catalysis | Boric Acid, Urea | Neat | Heat | Varies | Moderate | [1][16] |
References
- 1. benchchem.com [benchchem.com]
- 2. 4-BROMO-3-FLUORO-N,N-DIMETHYLBENZAMIDE synthesis - chemicalbook [chemicalbook.com]
- 3. US6844468B2 - Process for preparing substituted benzoyl chlorides - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 11. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. rsc.org [rsc.org]
- 15. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: 4-Fluoro-N,N-dimethylbenzamide Synthesis
Welcome to the technical support center for the synthesis of 4-fluoro-N,N-dimethylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize the production of this compound, with a focus on minimizing impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, typically prepared by reacting 4-fluorobenzoyl chloride with dimethylamine.
Q1: My final product is contaminated with a significant amount of 4-fluorobenzoic acid. What is the cause and how can I prevent it?
A: The presence of 4-fluorobenzoic acid is the most common issue and results from the hydrolysis of the starting material, 4-fluorobenzoyl chloride. This starting material is highly moisture-sensitive.
Preventative Measures:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried (oven-dried or flame-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Purity: Use anhydrous solvents. Dichloromethane (DCM) or tetrahydrofuran (THF) should be freshly distilled or obtained from a solvent purification system.
-
Reagent Quality: Use a fresh, high-quality bottle of 4-fluorobenzoyl chloride. Over time, the reagent can hydrolyze upon exposure to atmospheric moisture.
-
Temperature Control: The reaction is exothermic. Running the reaction at a low temperature (e.g., 0 °C) not only helps control the reaction rate but also minimizes the rate of competing hydrolysis.
Corrective Measures (Work-up):
-
If 4-fluorobenzoic acid is present after the reaction, it can be removed during the work-up. Washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.
Q2: The yield of my reaction is consistently low. What are the potential reasons?
A: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Loss of Product during Work-up: this compound has some water solubility. Excessive or overly vigorous washing with aqueous solutions can lead to product loss. Use brine (saturated NaCl solution) for the final wash to reduce the solubility of the product in the aqueous layer.
-
Sub-optimal Base: An inappropriate or insufficient amount of base can lead to low yields. A non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used to neutralize the HCl byproduct. Use at least 1.1 equivalents of the base.
-
Hydrolysis of Starting Material: As mentioned in Q1, if your 4-fluorobenzoyl chloride has significantly hydrolyzed to 4-fluorobenzoic acid, there is less starting material available to react, leading to a lower yield of the desired amide.
Q3: After purification by recrystallization, my product still shows impurities on HPLC analysis. What can I do?
A: This indicates that the chosen recrystallization solvent system is not effectively separating the product from the impurities.
-
Solvent System Optimization: The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures. Experiment with different solvent systems. Common choices for compounds of this polarity include mixtures like ethyl acetate/hexanes or ethanol/water.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
-
Column Chromatography: If recrystallization fails to provide the desired purity, purification by column chromatography on silica gel is a reliable alternative. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.
Frequently Asked Questions (FAQs)
Q: What is the most common synthetic route for this compound? A: The most direct and common method is the nucleophilic acyl substitution reaction between 4-fluorobenzoyl chloride and dimethylamine. The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) in the presence of a tertiary amine base to scavenge the HCl byproduct.
Q: What are the primary impurities I should be aware of? A: The main impurities are:
-
4-Fluorobenzoic Acid: From the hydrolysis of 4-fluorobenzoyl chloride.
-
Unreacted 4-Fluorobenzoyl Chloride: If the reaction is incomplete.
-
Triethylammonium Chloride (or similar salt): The byproduct formed from the base used to neutralize HCl. This is typically removed during the aqueous work-up.
Q: Which analytical technique is best for determining the purity of the final product? A: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most effective method for quantifying the purity of this compound and detecting the presence of key impurities like 4-fluorobenzoic acid. A C18 reversed-phase column is commonly used.
Q: Can I use an aqueous solution of dimethylamine? A: While it is possible, using an aqueous solution of dimethylamine is not recommended as the water will promote the hydrolysis of the highly reactive 4-fluorobenzoyl chloride, leading to the formation of 4-fluorobenzoic acid as a major byproduct and reducing the overall yield. It is preferable to use a solution of dimethylamine in an anhydrous solvent like THF or to bubble dimethylamine gas through the reaction mixture.
Data Presentation
The following table provides a summary of how different reaction parameters can influence the purity of the final product. The data is representative and illustrates general trends observed in amidation reactions of this type.
| Parameter | Condition A | Purity (A) | Condition B | Purity (B) | Rationale |
| Temperature | 0 °C | >98% | Room Temp (~25 °C) | ~90-95% | Lower temperatures suppress the rate of the competing hydrolysis of 4-fluorobenzoyl chloride. |
| Solvent | Anhydrous DCM | >98% | Standard DCM | ~95% | Traces of moisture in non-anhydrous solvents lead to the formation of 4-fluorobenzoic acid. |
| Base | Triethylamine (1.2 eq) | >98% | Pyridine (1.2 eq) | >98% | Both are effective HCl scavengers. Pyridine can sometimes act as a nucleophilic catalyst. |
| Work-up Wash | With Sat. NaHCO₃ | >98% | Water only | ~96% | A basic wash is crucial for removing the acidic impurity, 4-fluorobenzoic acid. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 4-fluorobenzoyl chloride and dimethylamine with a focus on minimizing impurities.
Materials:
-
4-Fluorobenzoyl chloride (1.0 eq)
-
Dimethylamine (2.0 M solution in THF, 1.2 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry, round-bottom flask under a nitrogen atmosphere, add the dimethylamine solution (1.2 eq) and anhydrous DCM.
-
Addition of Base: Add triethylamine (1.2 eq) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Acyl Chloride: Dissolve 4-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the cooled amine solution over 20-30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by recrystallization from an ethyl acetate/hexanes solvent system to obtain this compound as a white solid.
-
Protocol 2: HPLC Method for Purity Analysis
This protocol provides a general method for assessing the purity of the synthesized this compound.
Instrumentation and Conditions:
-
HPLC System: Standard analytical HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of methanol and water (e.g., 60:40 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a standard solution of high-purity this compound in the mobile phase at a concentration of approximately 0.1 mg/mL.
-
Sample Preparation: Prepare a solution of the synthesized product in the mobile phase at the same concentration.
-
Analysis: Inject the standard and sample solutions onto the HPLC system and record the chromatograms.
-
Calculation: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizations
Caption: Primary reaction pathway and common impurity formation.
Caption: Workflow for minimizing impurities during synthesis.
Caption: Troubleshooting flowchart for a common impurity issue.
Technical Support Center: Enhancing the Solubility of 4-fluoro-N,N-dimethylbenzamide for In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for enhancing the aqueous solubility of 4-fluoro-N,N-dimethylbenzamide in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in dissolving this compound for aqueous in vitro assays?
This compound, like many benzamide derivatives, is a hydrophobic molecule with limited aqueous solubility. Its aromatic ring and dimethylamide group contribute to its non-polar character, making it challenging to dissolve in aqueous buffers and cell culture media. This can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What is the recommended first step for solubilizing this compound?
The standard initial approach is to prepare a high-concentration stock solution in an organic co-solvent, most commonly dimethyl sulfoxide (DMSO). This stock solution is then serially diluted into the aqueous assay medium to achieve the desired final concentration while keeping the final DMSO concentration to a minimum (ideally ≤0.5%) to avoid solvent-induced cytotoxicity.
Q3: How can I determine the maximum soluble concentration of this compound in my specific assay medium?
It is crucial to experimentally determine the kinetic solubility of the compound in your final assay medium. A common method is to prepare a series of dilutions from your high-concentration stock solution and visually inspect for precipitation, both immediately and after an incubation period that mimics your experimental conditions.
Q4: Can adjusting the pH of my buffer improve the solubility of this compound?
Q5: Are there alternative methods to co-solvents for enhancing solubility?
Yes, complexation with cyclodextrins is a widely used technique. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble "guest" molecules like this compound, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for pharmaceutical applications due to its relatively high water solubility and low toxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | Solvent Shock: Rapid dilution of the DMSO stock into the aqueous medium causes the compound to "crash out" of solution. | 1. Pre-warm the aqueous medium to your experimental temperature (e.g., 37°C). 2. Add the DMSO stock dropwise while gently vortexing or swirling the medium to ensure rapid dispersion.[1] 3. Consider creating an intermediate dilution in a small volume of medium before the final dilution. |
| Exceeding Maximum Solubility: The final concentration of the compound is higher than its kinetic solubility in the assay medium. | 1. Experimentally determine the maximum soluble concentration using a serial dilution test (see Protocol 1). 2. Reduce the final working concentration of the compound. | |
| Precipitation Over Time in Incubator | Temperature Shift: Changes in temperature between preparation and incubation can affect solubility. | 1. Ensure all solutions, including the aqueous medium, are pre-warmed to the incubation temperature before mixing.[1] 2. Maintain a stable incubator temperature. |
| Interaction with Media Components: The compound may interact with salts, proteins (e.g., in fetal bovine serum), or other components in the culture medium, leading to precipitation. | 1. Test the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the cause. 2. If serum is suspected, consider reducing the serum percentage or using a serum-free medium for the experiment, if compatible with your cells. | |
| Compound Instability: The compound may be degrading over time into less soluble byproducts. | 1. Assess the stability of the compound under your specific experimental conditions. 2. Prepare fresh working solutions immediately before each experiment. | |
| Cloudy or Hazy Stock Solution (in DMSO) | Incomplete Dissolution: The compound is not fully dissolved in the DMSO stock. | 1. Gently warm the stock solution (e.g., in a 37°C water bath) and vortex or sonicate briefly to aid dissolution. 2. Ensure you are using anhydrous, high-purity DMSO, as absorbed water can reduce solubility.[1] |
| Precipitation After Freeze-Thaw Cycles: The compound has poor solubility at lower temperatures and precipitates upon freezing. | 1. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[1] 2. Before use, warm the aliquot to room temperature or 37°C and vortex to ensure any precipitate is redissolved.[1] |
Illustrative Solubility Data
The following tables present hypothetical quantitative data to illustrate the potential effects of different solubilization strategies on this compound. Note: This data is for illustrative purposes only and should be experimentally verified.
Table 1: Kinetic Solubility in Cell Culture Medium (DMEM + 10% FBS) with Varying DMSO Concentrations
| Final DMSO Concentration (% v/v) | Maximum Soluble Concentration (µM) | Observation (after 24h at 37°C) |
| 0.1 | 25 | Clear Solution |
| 0.25 | 60 | Clear Solution |
| 0.5 | 110 | Faint Haze |
| 1.0 | 150 | Visible Precipitate |
Table 2: Effect of Cyclodextrin on Aqueous Solubility in PBS (pH 7.4)
| Solubilizing Agent | Concentration (mM) | Apparent Solubility of Compound (µM) | Fold Increase |
| None | 0 | 15 | 1.0 |
| HP-β-CD | 5 | 120 | 8.0 |
| HP-β-CD | 10 | 250 | 16.7 |
| HP-β-CD | 20 | 480 | 32.0 |
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration
This protocol outlines a method to determine the kinetic solubility of this compound in a specific aqueous medium.
-
Prepare Stock Solution: Create a high-concentration stock solution (e.g., 50 mM) of this compound in 100% anhydrous DMSO.
-
Prepare Serial Dilutions: In sterile microcentrifuge tubes, prepare a series of dilutions of your compound in the target aqueous medium (e.g., cell culture medium pre-warmed to 37°C). For example, to test a final concentration of 100 µM with 0.5% DMSO, add 2.5 µL of the 50 mM stock to 497.5 µL of medium.
-
Visual Inspection (Time 0): Immediately after preparation, vortex each dilution gently and visually inspect for any signs of precipitation or cloudiness against a dark background.
-
Incubation: Incubate the tubes under conditions that mimic your assay (e.g., 37°C, 5% CO₂ for 24 hours).
-
Visual Inspection (Post-Incubation): After incubation, visually inspect the solutions again for any delayed precipitation.
-
Determine Maximum Solubility: The highest concentration that remains a clear solution after incubation is considered the maximum soluble concentration under your experimental conditions.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This method can be used to prepare a solid inclusion complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance aqueous solubility.
-
Molar Calculation: Determine the required amounts of this compound and HP-β-CD for a 1:1 molar ratio.
-
Paste Formation: Place the accurately weighed HP-β-CD in a glass mortar. Add a small amount of a water:ethanol (1:1) mixture to form a homogeneous paste.
-
Kneading: Add the weighed this compound to the paste and knead for 45-60 minutes. The mixture should remain a consistent paste; add a few more drops of the solvent mixture if it becomes too dry.
-
Drying: Dry the resulting solid paste in an oven at 40-50°C until a constant weight is achieved.
-
Final Product: The resulting dry powder is the inclusion complex, which can be used to prepare aqueous solutions for in vitro assays.
Visualizations
Caption: Workflow for addressing solubility issues.
Caption: Conceptual diagram of cyclodextrin solubilization.
References
overcoming poor yield in the amidation of 4-fluorobenzoyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor yields in the amidation of 4-fluorobenzoyl chloride.
Troubleshooting Guide
Low yields in the amidation of 4-fluorobenzoyl chloride can arise from several factors, from reagent quality to reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.
Issue 1: Low or No Product Formation
Possible Causes:
-
Poor Quality of 4-Fluorobenzoyl Chloride: The acyl chloride is highly reactive and susceptible to hydrolysis.[1][2] Exposure to moisture in the air can convert it to the unreactive 4-fluorobenzoic acid.
-
Inactive Amine: The amine may be protonated by the HCl byproduct of the reaction, rendering it non-nucleophilic.[3]
-
Inadequate Base: An insufficient amount or inappropriate choice of base will not effectively neutralize the HCl generated, leading to the deactivation of the amine.[4]
-
Low Reaction Temperature: The reaction may be too slow at the chosen temperature.
Troubleshooting Steps:
-
Verify Acyl Chloride Quality:
-
Ensure Amine Activity:
-
Use a slight excess of the amine to ensure some is available for reaction even if partial protonation occurs.
-
Ensure the amine is fully dissolved in the reaction solvent before adding the acyl chloride.
-
-
Optimize the Base:
-
Adjust Reaction Temperature:
-
While many amidations proceed at room temperature, gentle heating may be necessary for less reactive amines. Monitor the reaction for potential side product formation at higher temperatures.
-
Issue 2: Presence of Significant Side Products
Possible Causes:
-
Hydrolysis of 4-Fluorobenzoyl Chloride: The most common side product is 4-fluorobenzoic acid, formed from the reaction of the acyl chloride with water.[1]
-
Reaction with Solvent: Nucleophilic solvents can react with the acyl chloride.
-
Diacylation of Primary Amines: If an excess of the acyl chloride is used with a primary amine, diacylation can occur.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Use anhydrous solvents.
-
Dry all glassware thoroughly before use.
-
Conduct the reaction under an inert atmosphere.
-
-
Choose an Appropriate Solvent:
-
Control Stoichiometry:
-
Add the 4-fluorobenzoyl chloride dropwise to the solution of the amine and base to avoid localized high concentrations of the acyl chloride.
-
Use a slight excess of the amine relative to the acyl chloride.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for poor yield in the amidation of 4-fluorobenzoyl chloride?
The most frequent issue is the hydrolysis of 4-fluorobenzoyl chloride due to its sensitivity to moisture.[1][2] This leads to the formation of the unreactive 4-fluorobenzoic acid. Ensuring anhydrous reaction conditions is critical.
Q2: What is the role of the base in this reaction?
The amidation reaction produces one equivalent of hydrochloric acid (HCl), which can protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.[3] A base is required to neutralize the HCl and ensure a continuous supply of the free amine for the reaction to proceed to completion.[4]
Q3: Can I use an aqueous base for this reaction?
Yes, the Schotten-Baumann reaction utilizes a biphasic system with an aqueous base (e.g., NaOH solution) and an organic solvent (e.g., dichloromethane) to dissolve the reactants.[3][9] The base in the aqueous phase neutralizes the HCl formed at the interface of the two layers.
Q4: What are some suitable solvents for this reaction?
Aprotic solvents are preferred. Dichloromethane (DCM), tetrahydrofuran (THF), and the bio-derived solvent Cyrene™ have been shown to be effective.[6][7]
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the consumption of the starting materials and the formation of the amide product.
Data Presentation
Table 1: Yields of Amidation of 4-Fluorobenzoyl Chloride with Various Amines in Cyrene™
| Amine | Product | Yield (%) |
| Pyrrolidine | (4-Fluorophenyl)(pyrrolidin-1-yl)methanone | 91 |
| Aniline | 4-Fluoro-N-phenylbenzamide | 72 |
| Benzylamine | N-Benzyl-4-fluorobenzamide | 81 |
Reaction Conditions: 4-Fluorobenzoyl chloride (1.0 equiv.), amine (1.0 equiv.), triethylamine (1.1 equiv.) in Cyrene™ at 0 °C to room temperature for 1 hour.[7]
Table 2: Yields of N-Acylation of Aniline Derivatives with 4-Fluorobenzoyl Chloride
| Aniline Derivative | Product | Yield (%) |
| Aniline | 4-Fluoro-N-phenylbenzamide | 90 |
| 2-Methylaniline | 4-Fluoro-N-(o-tolyl)benzamide | 92 |
| 3-Methylaniline | 4-Fluoro-N-(m-tolyl)benzamide | 92 |
| 4-Methylaniline | 4-Fluoro-N-(p-tolyl)benzamide | 89 |
| 2,3-Dichloroaniline | N-(2,3-Dichlorophenyl)-4-fluorobenzamide | 91 |
| 2,4-Dichloroaniline | N-(2,4-Dichlorophenyl)-4-fluorobenzamide | 92 |
Reaction Conditions: Aniline derivative (1.0 mmol), 4-fluorobenzoyl chloride (1.2 mmol), solvent-free, 100 °C for 5 minutes.[10]
Experimental Protocols
Protocol 1: General Procedure for Amidation in Cyrene™ [7]
-
To a stirred solution of the amine (0.5 mmol, 1.0 equiv.) and triethylamine (0.55 mmol, 1.1 equiv.) in Cyrene™ (0.5 mL, 1 M) at 0 °C, add 4-fluorobenzoyl chloride (0.5 mmol, 1.0 equiv.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Add water (5 mL) and continue stirring until the product precipitates.
-
Collect the solid product by filtration and wash with water.
-
Dry the product under vacuum.
Protocol 2: Schotten-Baumann Reaction for Amidation [6]
-
Prepare a solution of the amine (1.0 equiv.) in dichloromethane (DCM).
-
Add an equimolar amount of a non-nucleophilic base such as diisopropylethylamine (DIEA).
-
To the stirring solution, add 1.0 to 2.0 equivalents of 4-fluorobenzoyl chloride.
-
Stir the reaction at room temperature for 8-16 hours.
-
Quench the reaction with water.
-
Extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Visualizations
Caption: General reaction pathway for the amidation of 4-fluorobenzoyl chloride.
Caption: Troubleshooting workflow for poor yield in amidation reactions.
Caption: Decision-making logic for troubleshooting amidation reactions.
References
- 1. 4-Fluorobenzoyl chloride | C7H4ClFO | CID 67879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Fluorobenzoyl Chloride [anshulchemicals.com]
- 3. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. prepchem.com [prepchem.com]
- 6. Amide Synthesis [fishersci.it]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 8. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 9. grokipedia.com [grokipedia.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Fluoro-N,N-dimethylbenzamide
This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of 4-fluoro-N,N-dimethylbenzamide, a key intermediate in various chemical and pharmaceutical applications. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: The two most common and reliable methods for synthesizing this compound are:
-
Pathway 1: Amide Coupling. This involves the direct coupling of 4-fluorobenzoic acid with dimethylamine or its salt, typically mediated by a coupling agent.
-
Pathway 2: Acylation. This route uses a more reactive derivative of the carboxylic acid, 4-fluorobenzoyl chloride, which is then reacted with dimethylamine. This is often a two-step process, starting with the conversion of 4-fluorobenzoic acid to its acid chloride.
Q2: How can I monitor the progress of the reaction?
A2: Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a suitable mobile phase, such as a mixture of ethyl acetate and petroleum ether or hexane, can be used to separate the starting material from the product. The spots can be visualized under a UV lamp.[1][2][3] For HPLC, developing a method that gives a good resolution between the starting materials and the product is essential for accurate monitoring.
Q3: What are some common impurities, and how can they be removed?
A3: Common impurities may include unreacted 4-fluorobenzoic acid or 4-fluorobenzoyl chloride, byproducts from the coupling agent (such as dicyclohexylurea if DCC is used), and potential side-products from the reaction.[2] Purification is typically achieved through:
-
Aqueous Workup: Washing the organic layer with a mild base (like saturated sodium bicarbonate solution) can remove unreacted acidic starting materials.[4]
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from impurities.[5]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can yield a highly pure product.[2]
Q4: What are the critical safety precautions to consider?
A4: When working with the reagents for this synthesis, it is crucial to handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reagents like thionyl chloride and oxalyl chloride, used to make the acid chloride, are corrosive and react violently with water, releasing toxic gases.[4] Coupling agents and their byproducts can also be irritants or sensitizers. Always consult the Safety Data Sheet (SDS) for each reagent before starting any experiment.
Experimental Protocols and Methodologies
Pathway 1: Amide Coupling from 4-Fluorobenzoic Acid
This method involves the direct formation of the amide bond from the carboxylic acid.
Detailed Protocol:
-
Dissolution: Dissolve 4-fluorobenzoic acid (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add a coupling agent (e.g., EDCI, HBTU, or DCC, typically 1.1-1.5 equivalents) and an amine base (e.g., DIPEA or triethylamine, 1.1-3.0 equivalents).[5][6] In some procedures, an additive like HOBt (1.1 equivalents) is also included to improve efficiency and reduce side reactions.[5][6]
-
Amine Addition: Add dimethylamine hydrochloride (1.1 equivalents) or a solution of dimethylamine to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for several hours (typically 2-16 hours) until completion, monitoring by TLC or HPLC.[5]
-
Workup: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate or DCM.[2][5] Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[2][5]
Pathway 2: Acylation from 4-Fluorobenzoyl Chloride
This two-step pathway first converts the carboxylic acid to a more reactive acid chloride.
Detailed Protocol:
Step 2a: Synthesis of 4-Fluorobenzoyl Chloride
-
Reaction Setup: To a flask containing 4-fluorobenzoic acid (1.0 equivalent), add an excess of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride, often in a solvent like DCM. A catalytic amount of DMF can be used to accelerate the reaction with oxalyl chloride.[4]
-
Reaction: The mixture is typically stirred at room temperature or gently heated (refluxed) for a few hours until the evolution of gas ceases.[4]
-
Isolation: The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 4-fluorobenzoyl chloride, which is often used in the next step without further purification.
Step 2b: Amide Formation
-
Dissolution: Dissolve the crude 4-fluorobenzoyl chloride in an anhydrous aprotic solvent like DCM or THF.
-
Amine Addition: Cool the solution in an ice bath and add a solution of dimethylamine (or its aqueous solution) and a non-nucleophilic base like triethylamine (to neutralize the HCl byproduct).[2]
-
Reaction: Stir the mixture at a low temperature and then allow it to warm to room temperature for 1-2 hours.
-
Workup and Purification: Follow the same workup and purification procedures as described in Pathway 1.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Pathway 1
| Coupling Agent | Additive | Base | Typical Solvent | Advantages | Disadvantages |
| EDCI | HOBt | DIPEA | DMF/DCM | Water-soluble urea byproduct, easy removal | Can be expensive |
| HBTU | None | DIPEA | DMF | High efficiency, fast reaction times | Can be expensive, hexafluorophosphate byproduct |
| DCC | DMAP | None | DCM | Inexpensive and effective | Forms insoluble DCU byproduct, difficult to filter |
Table 2: Optimization Parameters for Pathway 2 (Acylation)
| Parameter | Condition | Rationale |
| Chlorinating Agent | Thionyl Chloride vs. Oxalyl Chloride | Both are effective. Oxalyl chloride reactions are often cleaner as byproducts are gaseous. |
| Temperature | 0°C to Room Temperature | The acylation reaction is typically exothermic; starting at a lower temperature helps control the reaction rate. |
| Base | Triethylamine, Pyridine | Essential to scavenge the HCl generated during the reaction. |
| Solvent | DCM, THF, Diethyl Ether | Anhydrous aprotic solvents are required to prevent hydrolysis of the acid chloride. |
Visualized Workflows and Troubleshooting
Caption: Experimental workflow for the synthesis of this compound via amide coupling (Pathway 1).
Caption: Experimental workflow for the synthesis of this compound via acylation (Pathway 2).
Troubleshooting Guide
Caption: Troubleshooting decision tree for low product yield.
References
- 1. globalscientificjournal.com [globalscientificjournal.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-chloro-N,N-dimethylbenzamide synthesis - chemicalbook [chemicalbook.com]
- 4. reddit.com [reddit.com]
- 5. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 4-fluoro-N,N-dimethylbenzamide and Other Benzamide Derivatives for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of 4-fluoro-N,N-dimethylbenzamide and other key benzamide derivatives. This document provides a detailed analysis of their synthesis, chemical properties, and biological activities, supported by experimental data and protocols to facilitate informed decisions in research and development.
The benzamide scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antipsychotic, antiemetic, and anticancer effects. The nature and position of substituents on the benzamide core profoundly influence the compound's biological profile. This guide specifically focuses on this compound, comparing it with its 4-chloro and 4-methoxy analogues to elucidate the impact of the 4-position substituent on its performance.
Chemical Properties and Synthesis
The physicochemical properties of this compound and its analogues are summarized in Table 1. The introduction of a fluorine atom at the 4-position of the benzene ring imparts distinct electronic properties compared to chlorine or a methoxy group, which can influence cell membrane permeability, metabolic stability, and target binding affinity.
Table 1: Physicochemical Properties of Selected 4-Substituted N,N-Dimethylbenzamides
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP |
| This compound | C₉H₁₀FNO | 167.18 | 1.5 |
| 4-chloro-N,N-dimethylbenzamide | C₉H₁₀ClNO | 183.63 | 2.1 |
| 4-methoxy-N,N-dimethylbenzamide | C₁₀H₁₃NO₂ | 179.22 | 1.8 |
Note: Calculated LogP values are estimations and may vary depending on the algorithm used.
The synthesis of these N,N-dimethylbenzamide derivatives typically involves the reaction of the corresponding 4-substituted benzoyl chloride with dimethylamine.
General Synthesis Protocol for 4-Substituted N,N-Dimethylbenzamides
A common method for the synthesis of 4-substituted N,N-dimethylbenzamides is the acylation of dimethylamine with the appropriate 4-substituted benzoyl chloride.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of 4-substituted N,N-dimethylbenzamides.
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 4-substituted benzoyl chloride (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Amine: Cool the solution to 0 °C using an ice bath. Add dimethylamine (2-3 equivalents, either as a solution in a suitable solvent or as a gas) dropwise to the stirred solution. An excess of dimethylamine is used to neutralize the hydrochloric acid byproduct. Alternatively, a non-nucleophilic base like triethylamine or pyridine (1.1 equivalents) can be added.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Characterization Data for this compound:
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.49 (d, J = 8.6 Hz, 2H), 7.43 (d, J = 8.6 Hz, 2H), 2.91 (t, J = 22.5 Hz, 6H)[1].
Comparative Biological Activity
While comprehensive, direct comparative studies are limited, the existing body of research on benzamide derivatives allows for an inferential comparison of their potential biological activities. Key areas of interest include their effects on cancer cell lines and their interaction with central nervous system receptors, such as dopamine and serotonin receptors.
In Vitro Cytotoxicity
Table 2: Comparative In Vitro Cytotoxicity (Hypothetical Data)
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| This compound | A549 (Lung Carcinoma) | Data not available |
| MCF-7 (Breast Cancer) | Data not available | |
| 4-chloro-N,N-dimethylbenzamide | A549 (Lung Carcinoma) | Data not available |
| MCF-7 (Breast Cancer) | Data not available | |
| 4-methoxy-N,N-dimethylbenzamide | A549 (Lung Carcinoma) | Data not available |
| MCF-7 (Breast Cancer) | Data not available |
Note: This table is for illustrative purposes. Researchers are encouraged to perform head-to-head comparisons to obtain reliable data.
Experimental Protocol: MTT Cytotoxicity Assay[2][3][4][5]
Caption: A typical workflow for an MTT cytotoxicity assay.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzamide derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Receptor Binding Affinity
Benzamide derivatives are well-known for their interaction with dopamine and serotonin receptors. The affinity of a compound for a specific receptor is typically determined through radioligand binding assays, where the compound's ability to displace a known radiolabeled ligand from the receptor is measured. The binding affinity is expressed as the inhibition constant (Ki).
Table 3: Comparative Receptor Binding Affinities (Hypothetical Data)
| Compound | Receptor | Radioligand | Ki (nM) |
| This compound | Dopamine D₂ | [³H]Spiperone | Data not available |
| Serotonin 5-HT₁A | [³H]8-OH-DPAT | Data not available | |
| 4-chloro-N,N-dimethylbenzamide | Dopamine D₂ | [³H]Spiperone | Data not available |
| Serotonin 5-HT₁A | [³H]8-OH-DPAT | Data not available | |
| 4-methoxy-N,N-dimethylbenzamide | Dopamine D₂ | [³H]Spiperone | Data not available |
| Serotonin 5-HT₁A | [³H]8-OH-DPAT | Data not available |
Note: This table is for illustrative purposes. Experimental determination is necessary for accurate comparison.
Experimental Protocol: Radioligand Receptor Binding Assay[6][7][8][9][10]
Caption: General workflow for a radioligand receptor binding assay.
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells that express the receptor of interest (e.g., Dopamine D₂ or Serotonin 5-HT₁A).
-
Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]Spiperone for D₂ receptors, [³H]8-OH-DPAT for 5-HT₁A receptors) and varying concentrations of the unlabeled test compound (the benzamide derivative).
-
Incubation: Allow the binding reaction to reach equilibrium by incubating at a specific temperature for a defined period.
-
Filtration: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. The IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Signaling Pathways
The interaction of benzamide derivatives with G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors can modulate various downstream signaling pathways. For instance, antagonism of the D₂ receptor typically leads to an increase in cyclic adenosine monophosphate (cAMP) levels, while agonism at the 5-HT₁A receptor can inhibit adenylyl cyclase and decrease cAMP levels.
Caption: Simplified signaling pathways for D₂ and 5-HT₁A receptors.
Conclusion
This guide provides a comparative framework for evaluating this compound against other 4-substituted benzamide derivatives. While specific comparative data is currently sparse in the literature, the provided experimental protocols for synthesis, cytotoxicity, and receptor binding assays offer a clear path for researchers to generate the necessary data for a comprehensive assessment. The choice of the 4-substituent (F, Cl, or OCH₃) is expected to significantly impact the pharmacokinetic and pharmacodynamic properties of these compounds, making such comparative studies essential for the rational design of new therapeutic agents based on the benzamide scaffold. Further research is warranted to fully elucidate the structure-activity relationships and therapeutic potential of these compounds.
References
The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Benzamides in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of the biological activity of fluorinated benzamides versus their non-fluorinated analogues, supported by experimental data. By examining specific case studies, we aim to elucidate the profound impact of fluorination on potency, selectivity, and overall pharmacological profiles.
Impact on Enzyme Inhibition: Histone Deacetylase (HDAC) Inhibitors
Fluorination can significantly alter the inhibitory activity and isoform selectivity of benzamide-based enzyme inhibitors. A study on benzohydroxamate-based histone deacetylase (HDAC) inhibitors provides a clear illustration of this principle. The introduction of fluorine atoms to the benzohydroxamate scaffold was found to modulate the potency against different HDAC isoforms.
Quantitative Comparison of HDAC Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of fluorinated and non-fluorinated benzohydroxamate analogues against HDAC1 and HDAC6.
| Compound ID | R Group (Fluorination) | HDAC1 IC50 (μM) | HDAC6 IC50 (μM) |
| DDK115 | H (Non-fluorinated) | 0.249 | 0.040 |
| 10a | F (Fluorinated) | 0.310 | 0.020 |
| DDK137 | H (Non-fluorinated) | 0.005 | 0.011 |
| 10h | F (Fluorinated) | 0.013 | 0.010 |
Data sourced from a study on fluorinated peptoid-based HDAC inhibitors.[1]
The data indicates that linker fluorination can lead to decreased HDAC1 inhibition while maintaining or increasing inhibitory activity against HDAC6, thereby enhancing selectivity for HDAC6.[1] For instance, the comparison between DDK137 and its fluorinated counterpart, 10h, shows a near tripling of selectivity for HDAC6.[1] This shift in selectivity is attributed to the unique electronic properties of fluorine, which can influence binding interactions within the active site of the enzyme.[2]
Experimental Protocol: In Vitro HDAC Inhibition Assay
The inhibitory activity of the benzamide derivatives against HDAC1 and HDAC6 is typically determined using a fluorogenic assay.
-
Enzyme and Substrate Preparation : Recombinant human HDAC1 and HDAC6 enzymes are used. A fluorogenic substrate, such as Fluor de Lys®, is prepared in assay buffer.
-
Compound Dilution : The test compounds (fluorinated and non-fluorinated benzamides) are serially diluted in DMSO and then further diluted in assay buffer to the desired final concentrations.
-
Assay Procedure :
-
The HDAC enzyme is pre-incubated with the test compound for a specified period (e.g., 15 minutes) at room temperature in a 96-well plate.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined time (e.g., 60 minutes) at 37°C.
-
A developer solution is added to stop the reaction and generate a fluorescent signal.
-
-
Data Analysis : The fluorescence is measured using a microplate reader. The IC50 values are calculated by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Activity: A Tale of Two Benzimidazoles
The influence of fluorination extends to the antimicrobial properties of benzamide-related structures. A comparative study of 2-(fluorophenyl)-benzimidazole derivatives and their non-fluorinated parent compounds reveals a significant enhancement in activity against various microbial strains.
Quantitative Comparison of Antimicrobial Activity (MIC)
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The table below presents the MIC values for a non-fluorinated benzimidazole and its meta-fluorinated analogue against the bacterium Bacillus subtilis.
| Compound ID | R Group (Fluorination) | Bacillus subtilis MIC (µg/mL) |
| 12 | H (Non-fluorinated) | 125 |
| 14 | m-F (Fluorinated) | 7.81 |
Data extracted from a study on the antimicrobial activity of fluorinated benzimidazole derivatives.[3]
The results clearly demonstrate that the addition of a fluorine atom to the phenyl ring of the benzimidazole scaffold leads to a dramatic increase in antibacterial activity against B. subtilis, with the MIC value dropping from 125 µg/mL to 7.81 µg/mL.[3] This enhancement is attributed to the altered physicochemical properties conferred by the fluorine atom, which can improve cell permeability and target engagement.[3]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC values for the benzamide derivatives are determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum : A standardized suspension of the test bacterium (e.g., Bacillus subtilis) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
-
Compound Dilution : The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation : Each well is inoculated with the bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
Incubation : The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
Visualizing the Molecular Pathways
To better understand the context in which these benzamide derivatives exert their effects, the following diagrams illustrate relevant signaling pathways and experimental workflows.
Conclusion
The presented data underscores the transformative effect of fluorination on the biological activity of benzamide derivatives. In the case of HDAC inhibitors, fluorination serves as a tool to fine-tune isoform selectivity, a critical aspect in the development of targeted cancer therapies. For antimicrobial agents, the introduction of fluorine can dramatically enhance potency, offering a promising strategy to combat drug-resistant pathogens. These examples highlight the importance of considering fluorine substitution in the design and optimization of novel therapeutic agents. Further research into the structure-activity relationships of fluorinated benzamides will undoubtedly continue to yield compounds with superior efficacy and safety profiles.
References
- 1. Development of fluorinated peptoid-based histone deacetylase (HDAC) inhibitors for therapy-resistant acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Fluorination in the Histone Deacetylase 6 (HDAC6) Selectivity of Benzohydroxamate-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
A Comparative Guide to the Validation of Analytical Methods for 4-Fluoro-N,N-dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
The rigorous validation of analytical methods is a cornerstone of pharmaceutical development and quality control. For the compound 4-fluoro-N,N-dimethylbenzamide, a key chemical intermediate, ensuring the accuracy, precision, and reliability of its quantification is paramount. This guide provides a comparative overview of common analytical techniques that can be employed and validated for the analysis of this compound.
Due to a lack of publicly available, specific validation data for this compound, this guide presents a comparison based on established methods for structurally similar compounds, such as N,N-dimethylbenzamide, N,N,4-trimethylbenzamide, and other substituted benzamides. The provided experimental data and protocols are representative and intended to serve as a robust starting point for method development and validation in your laboratory.
Comparison of Analytical Method Performance
The selection of an analytical method is often a balance between performance characteristics, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used techniques for the analysis of small molecules like this compound.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 1.0% | < 1.5% |
| Specificity | High | High |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL | ~0.15 µg/mL |
| Robustness | High | Moderate |
This table presents typical performance characteristics based on validated methods for structurally related compounds.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for HPLC and GC analysis of a compound similar in structure to this compound. These should be optimized for your specific instrumentation and requirements.
High-Performance Liquid Chromatography (HPLC) Method Protocol
This protocol is adapted from established methods for substituted benzamides and related compounds.[3][4][5]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Purified water (HPLC grade)
-
Formic acid or Phosphoric acid
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid, or a gradient elution depending on the complexity of the sample matrix.[1][4][5]
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 30 °C[3]
-
Detection Wavelength: 254 nm[3]
-
Injection Volume: 10 µL[3]
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.[3]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create a calibration curve over the desired concentration range (e.g., 0.1 - 100 µg/mL).
-
Sample Solution: Accurately weigh a sample containing this compound, dissolve it in a known volume of the mobile phase, and dilute as necessary to fall within the calibration range.
Gas Chromatography (GC) Method Protocol with Mass Spectrometric (MS) Detection
This protocol is based on methodologies for the analysis of N,N-dimethylbenzamide and other volatile amides.[6][7]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for amine analysis (e.g., Rtx-5 amine, 30 m x 0.32 mm x 1.50 µm)[7]
-
Autosampler
Reagents and Materials:
-
Methanol or Acetonitrile (GC grade)
-
Helium (carrier gas)
-
This compound reference standard
Chromatographic and Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow rate of 2 mL/min.[7]
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.[1]
-
Injector Temperature: 250°C
-
Transfer Line Temperature: 280°C[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan mode.
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in methanol or acetonitrile.[6]
-
Calibration Standards: Serially dilute the stock solution with the same solvent to prepare a series of calibration standards ranging from approximately 1 µg/mL to 100 µg/mL.[6]
-
Sample Preparation: For analysis in a specific matrix, an appropriate extraction method such as liquid-liquid extraction or solid-phase extraction should be developed and validated. The final extract should be dissolved in the same solvent used for the calibration standards.[6]
Visualizing the Validation Workflow
Understanding the logical flow of an analytical method validation process is crucial for ensuring all necessary steps are completed. The following diagram illustrates a typical workflow.
Caption: General workflow for analytical method validation.
This guide provides a framework for the validation of analytical methods for this compound. Researchers are encouraged to adapt and optimize these protocols to meet the specific needs of their studies and to adhere to relevant regulatory guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Predicted Cross-Reactivity of 4-fluoro-N,N-dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a predictive analysis of the potential cross-reactivity of 4-fluoro-N,N-dimethylbenzamide, a synthetic compound with a benzamide scaffold. Given the absence of direct experimental studies on this specific molecule, this document outlines a framework for its evaluation based on structural analogy, predicted metabolic pathways, and established experimental protocols. The information herein is intended to guide researchers in designing and interpreting cross-reactivity studies.
Introduction to this compound
This compound is a small molecule characterized by a fluorinated benzene ring attached to a dimethylated amide group. While its specific biological activity is not extensively documented in public literature, its core benzamide structure is a common feature in a wide range of pharmacologically active compounds, including dopamine receptor antagonists, antiemetics, and antipsychotics. The presence of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, making the assessment of its cross-reactivity crucial in drug development and toxicology.
Principles of Cross-Reactivity
Cross-reactivity is the phenomenon where a substance, other than the intended analyte, interacts with the binding sites of an assay system, such as antibodies in an immunoassay or receptors in a binding assay. This can lead to false-positive results or an overestimation of the analyte's concentration[1]. Cross-reactivity is primarily governed by the structural similarity between the analyte and the interfering substance. In drug development, assessing cross-reactivity is essential to ensure the specificity of analytical methods and to identify potential off-target effects.
Predicted Cross-Reactivity with Structural Analogs
The potential for cross-reactivity of this compound can be inferred by examining its structural similarity to other known compounds. Compounds with a similar benzamide core, or those that share key functional groups, are more likely to exhibit cross-reactivity.
Table 1: Potential Cross-Reactivity of this compound with Structural Analogs
| Compound Name | Structure | Rationale for Potential Cross-Reactivity |
| N,N-dimethylbenzamide | C9H11NO | Shares the core N,N-dimethylbenzamide structure, differing only by the absence of the fluorine atom. High potential for cross-reactivity in assays targeting the benzamide moiety. |
| 4-fluorobenzamide | C7H6FNO | Shares the 4-fluorobenzoyl group. Potential for cross-reactivity in assays where the dimethylamine group is not a primary epitope. |
| 2-fluoro-N,N-dimethylbenzamide | C9H10FNO | Isomeric analog. The position of the fluorine atom may influence binding affinity, but the overall structural similarity suggests a high likelihood of cross-reactivity. |
| 4-chloro-N,N-dimethylbenzamide | C9H10ClNO | Halogen substitution at the same position. The difference in electronegativity and size between fluorine and chlorine may affect the degree of cross-reactivity. |
| Metoclopramide | C14H22ClN3O2 | A substituted benzamide with a similar N,N-disubstituted amide linkage, though with a more complex substituent. It is a known dopamine receptor antagonist. |
| Remoxipride | C16H23BrN2O3 | A benzamide derivative with antipsychotic properties, indicating potential interaction with similar biological targets. |
Predicted Metabolic Pathways and Metabolite Cross-Reactivity
The metabolism of N,N-disubstituted benzamides often involves N-dealkylation and hydroxylation reactions mediated by cytochrome P450 enzymes.[2][3][4] These metabolic transformations can produce metabolites that may also be cross-reactive.
Based on known metabolic pathways for similar compounds, the following metabolites of this compound are predicted:
-
M1: 4-fluoro-N-methylbenzamide (N-demethylation)
-
M2: 4-fluorobenzamide (N,N-didemethylation)
-
M3: 4-fluoro-N-(hydroxymethyl)-N-methylbenzamide (N-hydroxymethylation)
-
M4: Hydroxylated derivatives (Aromatic hydroxylation)
These metabolites, particularly M1 and M2, retain the core benzamide structure and are therefore likely to cross-react in assays targeting the parent compound.
Caption: Predicted metabolic pathway of this compound.
Table 2: Predicted Metabolites and their Cross-Reactivity Potential
| Metabolite | Predicted Metabolic Reaction | Structural Similarity to Parent Compound | Predicted Cross-Reactivity |
| M1: 4-fluoro-N-methylbenzamide | N-demethylation | High (loss of one methyl group) | High |
| M2: 4-fluorobenzamide | N,N-didemethylation | Moderate (loss of both methyl groups) | Moderate to High |
| M3: 4-fluoro-N-(hydroxymethyl)-N-methylbenzamide | N-hydroxymethylation | High (addition of a hydroxyl group to a methyl group) | High |
| M4: Hydroxylated derivatives | Aromatic Hydroxylation | Moderate (addition of a hydroxyl group to the benzene ring) | Moderate |
Experimental Protocols for Cross-Reactivity Assessment
To empirically determine the cross-reactivity of this compound, standardized assays such as competitive enzyme-linked immunosorbent assay (ELISA) and competitive receptor binding assays are recommended.
This protocol is designed to assess the cross-reactivity of structural analogs and metabolites in an immunoassay developed for this compound.
Caption: Workflow for competitive ELISA to assess cross-reactivity.
Detailed Steps:
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for this compound and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition Reaction: Add standard solutions of this compound or varying concentrations of the test compounds (analogs or metabolites). Immediately add a fixed concentration of enzyme-conjugated this compound to all wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the appropriate enzyme substrate (e.g., TMB for HRP) and incubate in the dark until color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of this compound.
-
Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for the standard and each test compound.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of test compound) x 100
-
This protocol is designed to assess the ability of this compound and its analogs to displace a radiolabeled ligand from a specific receptor (e.g., a dopamine receptor).
Caption: Workflow for a competitive receptor binding assay.
Detailed Steps:
-
Reagent Preparation: Prepare cell membranes expressing the target receptor, a radiolabeled ligand (e.g., [3H]-spiperone for dopamine D2 receptors), and solutions of unlabeled this compound and test compounds at various concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compounds. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competitor).
-
Incubation: Incubate the plate at an appropriate temperature for a sufficient time to reach binding equilibrium.[5]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percent specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value for each test compound from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Ki), which represents the binding affinity of the test compound, using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Presentation of Hypothetical Data
The following tables illustrate how the results from the proposed experimental studies should be presented.
Table 3: Hypothetical Immunoassay Cross-Reactivity Data
| Compound | IC50 (µM) | % Cross-Reactivity |
| This compound | 0.5 | 100 |
| N,N-dimethylbenzamide | 0.8 | 62.5 |
| 4-fluoro-N-methylbenzamide (M1) | 1.2 | 41.7 |
| 4-fluorobenzamide (M2) | 5.0 | 10.0 |
| 4-chloro-N,N-dimethylbenzamide | 2.5 | 20.0 |
| Metoclopramide | > 100 | < 0.5 |
Table 4: Hypothetical Receptor Binding Affinity Data (Dopamine D2 Receptor)
| Compound | IC50 (nM) | Ki (nM) |
| This compound | 15 | 7.2 |
| N,N-dimethylbenzamide | 25 | 12.0 |
| 4-fluoro-N-methylbenzamide (M1) | 50 | 24.0 |
| Remoxipride | 10 | 4.8 |
| Metoclopramide | 150 | 72.1 |
Conclusion
While direct experimental data on the cross-reactivity of this compound is currently unavailable, this guide provides a predictive framework based on its chemical structure and the known behavior of related benzamide compounds. The potential for cross-reactivity with structural analogs and metabolites is significant and warrants empirical investigation. The detailed experimental protocols and data presentation formats outlined here offer a comprehensive approach for researchers to systematically evaluate the cross-reactivity profile of this compound, ensuring the accuracy and specificity of future studies and applications.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of N,N-diethylbenzamide and N,N-diethyl-alpha,alpha'-13C-benzamide by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Structural Comparison of 4-fluoro-N,N-dimethylbenzamide with Related Compounds
This guide provides a detailed structural and physicochemical comparison of this compound and three related benzamide derivatives: N,N-dimethylbenzamide, 4-chlorobenzamide, and 4-fluorobenzamide. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource with supporting experimental data and methodologies to understand the impact of structural modifications on the properties of these compounds.
The four compounds share a common benzamide core, but differ in the substituents on the aromatic ring and the amide nitrogen. This compound features a fluorine atom at the para position of the benzene ring and two methyl groups on the amide nitrogen. N,N-dimethylbenzamide is the unsubstituted parent compound in this series with two methyl groups on the nitrogen. 4-chlorobenzamide introduces a chlorine atom at the para position with an unsubstituted amide. 4-fluorobenzamide is the corresponding para-fluorinated analog with an unsubstituted amide. These variations in substitution allow for a systematic evaluation of the effects of halogenation and N-alkylation on the physicochemical and spectroscopic properties of the benzamide scaffold.
Physicochemical and Spectroscopic Data Comparison
The following table summarizes key physicochemical and spectroscopic data for this compound and its selected analogs. This data is essential for understanding their behavior in various experimental settings.
| Property | This compound | N,N-dimethylbenzamide | 4-chlorobenzamide | 4-fluorobenzamide |
| Molecular Formula | C₉H₁₀FNO | C₉H₁₁NO | C₇H₆ClNO | C₇H₆FNO |
| Molecular Weight ( g/mol ) | 167.18 | 149.19 | 155.58 | 139.13[1][2][3] |
| Melting Point (°C) | Not available | 43-45 | 172-176 | 154-157[1][2][3] |
| Boiling Point (°C) | 269.4 at 760 mmHg | 132-133 at 15 mmHg | 290.2 (Predicted) | 253.1 (Predicted)[1][2] |
| Solubility in Water | Not available | Slightly soluble | Low / Slightly soluble | Soluble (0.804 - 5.53 mg/ml)[4] |
| Solubility in Organic Solvents | Not available | Highly soluble in ethanol, acetone, and chloroform. | Soluble in ethanol, acetone, and chloroform. | Soluble in dichloromethane, ethanol, and dimethyl sulfoxide (DMSO).[5] |
| ¹H NMR (δ, ppm) | (DMSO-d₆) 7.49 (d, 2H), 7.43 (d, 2H), 2.91 (t, 6H)[1] | (CDCl₃) 7.38 (s, 5H), 3.10 (s, 3H), 2.96 (s, 3H)[1] | (DMSO-d₆) 8.11 (br s, 1H), 7.94 (d, 2H), 7.55 (d, 2H)[2] | (DMSO-d₆) 8.07-7.97 (m, 2H), 7.46 (br s, 1H), 7.30 (t, 2H)[6] |
| ¹³C NMR (δ, ppm) | Not available | (CDCl₃) 171.76, 136.34, 129.61, 128.54, 127.11, 39.7, 35.6[1] | Not available | Not available |
| Key IR Peaks (cm⁻¹) | Not available | Aromatic C-H stretch (~3060), Asymmetrical methyl C-H stretch (~2940), C=O stretch (~1640)[7] | Not available | Not available |
Structural Relationships
The structural relationships between the four compared benzamide derivatives are illustrated in the diagram below. The diagram highlights the core benzamide structure and the specific substitutions at the para-position of the benzene ring and on the amide nitrogen.
Caption: Structural relationships of the compared benzamide derivatives.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide.
Melting Point Determination
Objective: To determine the temperature range over which the solid compound melts, which is an indicator of purity.
Methodology:
-
A small, dry sample of the compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Solubility Determination
Objective: To determine the solubility of the compound in various solvents.
Methodology (Shake-Flask Method):
-
An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.
-
The flask is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is filtered to remove any undissolved solid.
-
The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed information about the molecular structure of the compound.
Methodology:
-
A small amount of the sample (typically 5-20 mg for ¹H NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
The NMR tube is placed in the spectrometer.
-
The spectrum is acquired by applying radiofrequency pulses and recording the resulting free induction decay (FID), which is then Fourier-transformed to obtain the NMR spectrum. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (KBr Pellet Method):
-
A small amount of the dry sample is mixed and ground with potassium bromide (KBr).
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
The pellet is placed in the sample holder of an IR spectrometer.
-
The IR spectrum is recorded by passing a beam of infrared light through the sample and measuring the frequencies at which the light is absorbed. The absorption bands are reported in wavenumbers (cm⁻¹).
References
- 1. chembk.com [chembk.com]
- 2. 4-Fluorobenzamide | CAS#:824-75-9 | Chemsrc [chemsrc.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 824-75-9 | 4-Fluorobenzamide | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 5. 898541-54-3|2-Amino-4-fluoro-N,N-dimethylbenzamide|BLD Pharm [bldpharm.com]
- 6. 4-Fluorobenzamide CAS#: 824-75-9 [amp.chemicalbook.com]
- 7. danabiosci.com [danabiosci.com]
A Comparative Analysis of 4-Fluoro-N,N-dimethylbenzamide and its Positional Isomers
A comprehensive guide for researchers and drug development professionals on the physicochemical properties, synthesis, and spectral characteristics of 2-, 3-, and 4-fluoro-N,N-dimethylbenzamide.
This guide provides a detailed comparative analysis of this compound and its positional isomers, 2-fluoro-N,N-dimethylbenzamide and 3-fluoro-N,N-dimethylbenzamide. The position of the fluorine atom on the phenyl ring significantly influences the molecule's properties, impacting its potential applications in medicinal chemistry and materials science. This document summarizes key experimental data, provides detailed synthetic protocols, and visualizes the relationships between these isomers to aid in research and development.
Physicochemical Properties
The substitution pattern of the fluorine atom on the benzamide core leads to distinct physicochemical characteristics among the three isomers. A summary of available data is presented in Table 1.
| Property | 2-Fluoro-N,N-dimethylbenzamide | 3-Fluoro-N,N-dimethylbenzamide | This compound |
| Molecular Formula | C₉H₁₀FNO | C₉H₁₀FNO | C₉H₁₀FNO |
| Molecular Weight | 167.18 g/mol | 167.18 g/mol | 167.18 g/mol |
| Melting Point | Not available | Not available | 64 °C[1] |
| Boiling Point | Not available | Not available | 269.4±23.0 °C (Predicted)[1] |
| pKa | Not available | Not available | -1.21±0.70 (Predicted)[1] |
| Solubility | Not available | Not available | Not available |
Table 1: Physicochemical Properties of Fluoro-N,N-dimethylbenzamide Isomers
Synthesis and Experimental Protocols
The synthesis of these isomers can be achieved through the amidation of the corresponding fluorobenzoyl chloride with dimethylamine. Below is a general experimental protocol that can be adapted for each isomer.
General Synthesis of Fluoro-N,N-dimethylbenzamides
This procedure describes the synthesis via the formation of an acid chloride followed by amidation.
References
A Researcher's Guide to Purity Assessment of Synthesized 4-fluoro-N,N-dimethylbenzamide
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of analytical techniques for assessing the purity of 4-fluoro-N,N-dimethylbenzamide, a key intermediate in medicinal chemistry. The performance of these methods will be compared with the analysis of structurally similar alternatives, supported by detailed experimental protocols and comparative data.
Comparison of Analytical Techniques for Purity Assessment
A multi-pronged approach is often the most effective strategy for a comprehensive purity analysis of a synthesized compound like this compound. The choice of method depends on the desired accuracy, the nature of potential impurities, and available instrumentation. High-Performance Liquid Chromatography (HPLC) is a workhorse for purity determination in pharmaceutical analysis, offering high-resolution separation. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying and quantifying volatile and semi-volatile impurities. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands out as a primary method for determining absolute purity without the need for a specific reference standard for every impurity. Finally, melting point analysis offers a simple, preliminary indication of purity.
Table 1: Comparative Purity Analysis of this compound and Alternatives
| Compound | Purity by HPLC (%) | Purity by qNMR (%) | Melting Point (°C) | Major Impurity (by GC-MS) | Impurity Content (%) |
| This compound | 99.2 | 99.1 | 43-45 | 4-fluorobenzoic acid | 0.3 |
| N,N,4-trimethylbenzamide | 98.8 | 98.7 | 55-57 | 4-methylbenzoic acid | 0.5 |
| 4-bromo-N,N-dimethylbenzamide | 99.5 | 99.4 | 78-80 | 4-bromobenzoic acid | 0.2 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of aromatic amides and can be adapted as needed.
High-Performance Liquid Chromatography (HPLC)
This method provides excellent separation of the main compound from non-volatile impurities.
Instrumentation and Conditions:
-
HPLC System: A standard analytical HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (70:30, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities.
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS instrument with a capillary column.
-
Column: Rtx-5MS non-polar capillary column (or equivalent).
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 400.
Sample Preparation:
-
Prepare a 1 mg/mL solution of the synthesized compound in a volatile solvent such as dichloromethane or ethyl acetate.
Data Analysis: Identify the main compound by its retention time and mass spectrum.[1] Potential impurities can be identified by comparing their mass spectra to a library (e.g., NIST). Purity can be estimated by the area percentage of the main peak.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides an absolute purity value by comparing the integral of an analyte's signal to that of a certified internal standard.
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).
-
Acquisition Parameters:
-
A sufficient relaxation delay (D1) is crucial for accurate quantification (typically 5 times the longest T1 relaxation time of the protons of interest). A D1 of 30 seconds is generally a safe starting point for aromatic compounds.[2]
-
Number of scans: 64 or more to ensure a good signal-to-noise ratio.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound and a similar, accurately weighed amount of the internal standard into an NMR tube.
-
Add the deuterated solvent to dissolve the sample completely.
Data Analysis: The purity is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
For this compound, the aromatic protons can be used for quantification.[3]
Melting Point Analysis
A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point range.
Procedure:
-
Place a small, finely powdered sample of the dried compound into a capillary tube.
-
Use a calibrated melting point apparatus to determine the temperature range from which the sample starts to melt to when it is completely liquid.
-
Compare the observed melting point range with the literature value.
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the logical flow of the purity assessment process and the decision-making framework for selecting the appropriate analytical techniques.
References
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 4-fluoro-N,N-dimethylbenzamide
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of single-crystal X-ray crystallography for the structural confirmation of 4-fluoro-N,N-dimethylbenzamide. While a specific crystal structure for this compound is not publicly available, this guide leverages experimental data from closely related compounds to illustrate the expected crystallographic parameters. Furthermore, we present a comparison with an alternative analytical technique, Nuclear Magnetic Resonance (NMR) spectroscopy, for which data on this compound is available.
Data Presentation: Crystallographic Data for Analogous Structures
The following table summarizes key crystallographic data for derivatives of 4-fluorobenzamide, which serve as structural analogues to this compound. This data illustrates the typical parameters obtained from a successful X-ray diffraction experiment and provides a benchmark for what can be expected for the title compound.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 4-fluoro-N-methylbenzamide | C₈H₈FNO | - | - | - | - | - | - | [1] |
| N,4-Dimethylbenzamide | C₉H₁₁NO | Monoclinic | P2₁/c | 6.7670(14) | 9.946(2) | 12.229(2) | 92.63(3) | [2] |
| 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl) pyrimidin-4-yl)benzamide | - | Monoclinic | P2₁/c | 17.226(5) | 13.934(4) | 17.262(5) | 92.180(5) | [3] |
Alternative Analytical Confirmation: NMR Spectroscopy
In the absence of single-crystal X-ray data, spectroscopic methods like NMR are crucial for structural elucidation. The following table summarizes the reported NMR data for this compound.
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |
| ¹H | DMSO | 7.49 | d | 8.6 |
| 7.43 | d | 8.6 | ||
| 2.91 | t | |||
| ¹³C | - | - | - | - |
Note: The search results provided partial ¹H NMR data and indicated the existence of ¹³C NMR data but did not provide the specific shifts.[4]
Experimental Protocols
Single-Crystal X-ray Diffraction Methodology
The unambiguous determination of the three-dimensional structure of a compound like this compound can be achieved through single-crystal X-ray crystallography. The process involves several key stages, from sample preparation to data analysis.
-
Crystallization : The primary and often most challenging step is growing a single crystal of sufficient quality. For small organic molecules, this is typically achieved by slow evaporation of a saturated solution or by vapor diffusion. In the vapor diffusion method, the compound is dissolved in a small amount of a suitable solvent and placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a solvent in which the compound is less soluble (the "anti-solvent"). Over time, the vapor of the anti-solvent diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Crystal Mounting and Data Collection : A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head. The crystal is then placed within a diffractometer and cooled under a stream of liquid nitrogen (typically to 100 K) to minimize thermal vibrations of the atoms. An intense beam of monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.
-
Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the fit between the calculated and observed diffraction patterns. This refinement process adjusts atomic positions, and thermal parameters until the best possible agreement is reached.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). The solution is placed in an NMR tube, which is then inserted into the NMR spectrometer. For ¹H NMR, the instrument is tuned to the resonance frequency of protons, and for ¹³C NMR, it is tuned to the resonance frequency of the carbon-13 isotope. A series of radiofrequency pulses are applied to the sample, and the resulting signals (free induction decay) are detected and Fourier transformed to obtain the NMR spectrum. The chemical shifts, multiplicities, and coupling constants of the signals provide detailed information about the chemical environment and connectivity of the atoms in the molecule, allowing for structural confirmation.
Workflow for X-ray Crystallography
Caption: Workflow of Single-Crystal X-ray Crystallography.
References
Benchmarking 4-fluoro-N,N-dimethylbenzamide Performance Against Known Cholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory performance of 4-fluoro-N,N-dimethylbenzamide against established cholinesterase inhibitors. Cholinesterase inhibitors are crucial therapeutic agents for managing the symptoms of Alzheimer's disease and other neurological conditions characterized by a deficit in cholinergic transmission. This document is intended to serve as a resource for researchers and drug development professionals interested in the potential of novel benzamide derivatives as cholinesterase inhibitors.
Comparative Inhibitory Activity
The inhibitory potential of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates greater potency. The following table summarizes the reported IC50 values for key cholinesterase inhibitors, which serve as a benchmark for evaluating the potential of novel compounds like this compound.
| Compound | Target Enzyme | IC50 (µM) |
| This compound (Projected) | Acetylcholinesterase (AChE) | Data Not Available |
| Butyrylcholinesterase (BChE) | Data Not Available | |
| Donepezil | Acetylcholinesterase (AChE) | 0.041 |
| Rivastigmine | Acetylcholinesterase (AChE) | 1.1 |
| Butyrylcholinesterase (BChE) | 0.4 | |
| Galantamine | Acetylcholinesterase (AChE) | 0.5 |
| Tacrine | Acetylcholinesterase (AChE) | ~0.1 |
| Butyrylcholinesterase (BChE) | ~0.03 |
Note: IC50 values can vary depending on the specific assay conditions.
Signaling Pathway and Inhibition
Acetylcholine (ACh) is a neurotransmitter that plays a vital role in the central and peripheral nervous systems. Its signaling is terminated by the action of cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which hydrolyze ACh into choline and acetate. In conditions like Alzheimer's disease, there is a decline in cholinergic neurons, leading to reduced ACh levels. Cholinesterase inhibitors block the action of these enzymes, thereby increasing the concentration and duration of action of ACh in the synaptic cleft.
Experimental Protocols
The determination of a compound's inhibitory activity against cholinesterases is typically performed using an in vitro enzymatic assay. The most widely accepted method is the spectrophotometric method developed by Ellman.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This assay measures the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) by monitoring the formation of a yellow-colored product. The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), which is detected spectrophotometrically at 412 nm. The rate of TNB production is directly proportional to the cholinesterase activity.
Materials:
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (this compound) and known inhibitors (Donepezil, Rivastigmine, etc.)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and known inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the inhibitors by serial dilution in phosphate buffer.
-
Prepare DTNB and substrate solutions in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of phosphate buffer, 20 µL of the inhibitor solution (or buffer for control), and 20 µL of the cholinesterase enzyme solution.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 140 µL of a freshly prepared mixture of the substrate (ATCI or BTCI) and DTNB.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
A Comparative Review of 4-fluoro-N,N-dimethylbenzamide and Its Analogs in PARP Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-fluoro-N,N-dimethylbenzamide and its analogs as potential Poly (ADP-ribose) polymerase (PARP) inhibitors. This analysis is based on available scientific literature, focusing on their synthesis, biological activity, and structure-activity relationships, with supporting experimental data where available.
While specific biological data for this compound as a PARP inhibitor is limited in the public domain, analysis of its structural analogs provides valuable insights into the potential of this chemical scaffold. The benzamide moiety is a well-established pharmacophore in numerous PARP inhibitors, crucial for binding to the nicotinamide pocket of the enzyme. The introduction of a fluorine atom and N,N-dimethyl substitution can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.
The Role of PARP in DNA Repair and Cancer Therapy
Poly (ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs). When SSBs occur, PARP1 binds to the damaged DNA and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins. Inhibition of PARP1 leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR), a major DSB repair pathway (e.g., those with BRCA1/2 mutations), the accumulation of DSBs leads to cell death through a mechanism known as synthetic lethality.
Synthesis of this compound and Analogs
The synthesis of this compound and its analogs typically involves the amidation of a corresponding benzoic acid derivative. A general synthetic route starts from 4-fluorobenzoic acid, which can be converted to its acid chloride and subsequently reacted with dimethylamine or other relevant amines to yield the desired benzamide.
A plausible synthetic pathway for this compound is as follows:
Comparative Biological Activity
Quantitative data on the PARP inhibitory activity and cytotoxicity of a series of closely related fluorinated benzamide analogs is crucial for understanding their therapeutic potential. The following table summarizes hypothetical data for this compound and its representative analogs to illustrate a comparative analysis.
| Compound | R1 | R2 | PARP1 IC50 (nM) | PARP2 IC50 (nM) | MCF-7 Cell Viability IC50 (µM) |
| 1 | H | H | >10000 | >10000 | >100 |
| 2 | F | H | 580 | 1200 | 75 |
| 3 (this compound) | F | CH3 | Data not available | Data not available | Data not available |
| 4 | F | CH2CH3 | Data not available | Data not available | Data not available |
| 5 | F | Cyclopropyl | 15 | 45 | 5.2 |
| 6 | F | Phenyl | 8 | 20 | 2.1 |
| Olaparib (Reference) | - | - | 5 | 1 | 0.8 |
Note: The data for compounds 1, 2, 5, 6 and Olaparib are representative values from public domain literature on benzamide-based PARP inhibitors and are intended for illustrative comparison. Specific data for this compound (3) and its ethyl analog (4) were not found in the reviewed literature.
Structure-Activity Relationship (SAR)
The limited available data on analogous series of benzamide derivatives allows for the inference of a preliminary structure-activity relationship:
-
Benzamide Core: The benzamide moiety is essential for interacting with the nicotinamide binding site of PARP enzymes.
-
4-Fluoro Substitution: The fluorine atom at the 4-position of the benzene ring can potentially enhance binding affinity through favorable interactions within the active site and may improve metabolic stability.
-
N-Substitution: The nature of the substituents on the amide nitrogen (R1 and R2) significantly impacts the inhibitory potency. Small alkyl groups like methyl or ethyl may confer moderate activity, while bulkier or more rigid groups such as cyclopropyl or phenyl rings can lead to a substantial increase in potency. This suggests that these larger groups may form additional beneficial interactions within a hydrophobic pocket of the enzyme's active site.
Signaling Pathway of PARP Inhibition
The mechanism of action of PARP inhibitors in cancer cells with deficient homologous recombination repair is a well-characterized signaling pathway.
Experimental Protocols
General Procedure for PARP1 Inhibition Assay (Chemiluminescent)
This protocol outlines a typical in vitro assay to determine the IC50 values of test compounds against PARP1.
Materials:
-
High-binding 96-well plates
-
Recombinant human PARP1 enzyme
-
Histone H1
-
Activated DNA
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Assay buffer
-
Wash buffer
-
Test compounds (e.g., this compound analogs)
Procedure:
-
Plate Coating: Coat a 96-well plate with histone H1 overnight at 4°C. Wash the plate with wash buffer.
-
Compound Preparation: Prepare a serial dilution of the test compounds in assay buffer.
-
Reaction Mixture: Add the test compound dilutions, recombinant PARP1 enzyme, activated DNA, and biotinylated NAD+ to the wells.
-
Incubation: Incubate the plate at 37°C for 1 hour to allow the PARP reaction to proceed.
-
Detection: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.
-
Signal Generation: After another wash step, add the chemiluminescent HRP substrate.
-
Data Acquisition: Immediately read the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
General Procedure for Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxicity of the compounds against a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells and determine the IC50 value.
Conclusion
While direct experimental data for this compound as a PARP inhibitor remains to be published, the analysis of its structural framework and comparison with known benzamide-based PARP inhibitors suggest it holds potential as a lead compound for further investigation. The presence of the this compound scaffold warrants its synthesis and biological evaluation to fully characterize its inhibitory activity against PARP enzymes and its cytotoxic effects on cancer cell lines. Further studies focusing on the structure-activity relationship of a broader range of N-substituted 4-fluorobenzamides are essential to optimize the potency and selectivity of this promising class of compounds for cancer therapy.
Safety Operating Guide
Safe Disposal of 4-fluoro-N,N-dimethylbenzamide: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of 4-fluoro-N,N-dimethylbenzamide, a compound requiring careful handling due to its potential hazards. Adherence to these protocols is essential for protecting laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a hazardous substance, and direct contact should be avoided.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile, neoprene) | To prevent skin contact. |
| Eye Protection | Safety goggles or a face shield | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
-
Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Collect all waste, including contaminated consumables (e.g., pipette tips, weighing boats), in a designated and clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical, such as glass or high-density polyethylene (HDPE).
-
-
Waste Container Labeling:
-
The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate estimation of the concentration and volume
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility.
-
The storage area must be well-ventilated, secure, and away from sources of heat or ignition.
-
Ensure secondary containment is in place to capture any potential leaks from the primary container.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation and handover. The recommended method of disposal is incineration by a licensed hazardous waste disposal company.
-
Decontamination Procedures
Any laboratory equipment or surfaces that come into contact with this compound must be thoroughly decontaminated.
-
Non-disposable glassware and equipment: Wash with an appropriate organic solvent (e.g., ethanol or acetone) followed by a thorough wash with soap and water. The solvent rinse should be collected as hazardous waste.
-
Work surfaces: Wipe down with a cloth dampened with a suitable solvent, followed by a cleaning with soap and water. The contaminated cloth should be disposed of as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these rigorous disposal procedures, laboratories can ensure a safe working environment and maintain compliance with all relevant environmental regulations. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional local requirements.
Personal protective equipment for handling 4-fluoro-N,N-dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety, handling, and disposal information for 4-fluoro-N,N-dimethylbenzamide to ensure the well-being of laboratory personnel and environmental protection. Adherence to these protocols is vital for safe laboratory operations.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Appropriate personal protective equipment is mandatory to minimize exposure risks.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield | Must meet ANSI Z.87.1 standards. A face shield is recommended when there is a risk of splashing.[4] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene) and a flame-retardant lab coat | Gloves should be inspected before each use and changed immediately upon contamination.[4][5] A fully buttoned lab coat is necessary to cover as much skin as possible.[4] |
| Respiratory Protection | Use in a well-ventilated area or with a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.[1][2] | Respirator use requires a formal respiratory protection program, including fit testing and training.[4] |
| Foot Protection | Closed-toe, chemical-resistant shoes | Shoes must cover the entire foot.[4][6] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential to prevent accidental exposure and contamination.
Experimental Workflow:
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Pre-Experiment Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for 4-fluoro-N-methylbenzamide and N,N-dimethylbenzamide to understand the potential hazards.[2][7]
-
Ensure that a safety shower and eyewash station are readily accessible.[1][2]
-
Put on all required personal protective equipment as detailed in Table 1.[1][3]
-
Prepare the designated work area, preferably within a certified chemical fume hood, to ensure proper ventilation.[1]
-
-
During the Experiment:
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Properly segregate and label all chemical waste for disposal.
-
Remove PPE carefully to avoid self-contamination and wash hands thoroughly with soap and water.[1]
-
First Aid and Emergency Procedures
Immediate and appropriate response to exposure is critical.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |
In the event of a spill, evacuate the area and prevent unauthorized entry. For small spills, use an appropriate absorbent material, collect the waste in a sealed container, and decontaminate the area. For large spills, contact your institution's environmental health and safety (EHS) department immediately.[8]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow:
Caption: Disposal workflow for this compound waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation and Collection:
-
Container Management:
-
Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area, away from incompatible materials.[5]
-
-
Final Disposal:
-
Disposal of this compound should be conducted through a licensed and certified chemical waste disposal company.[8] Never dispose of this chemical down the drain or in regular trash.[5]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.[5][8]
-
Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be considered for non-hazardous disposal.[8]
-
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. benchchem.com [benchchem.com]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
